molecular formula C3H5NaO5S B7961863 sodium;2-methoxy-2-oxoethanesulfonate

sodium;2-methoxy-2-oxoethanesulfonate

Cat. No.: B7961863
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
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Description

Sodium;2-methoxy-2-oxoethanesulfonate is a useful research compound. Its molecular formula is C3H5NaO5S and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;2-methoxy-2-oxoethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-methoxy-2-oxoethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), commonly known as Sodium Methyl Sulfoacetate , is a specialized organosulfur compound serving as a critical hydrophilic building block in medicinal chemistry and surfactant synthesis.[1][2][][4][][6] Distinct from its long-chain analogs (e.g., Sodium Lauryl Sulfoacetate) which act as foaming agents, this C2-ester sulfonate functions primarily as a polar scaffold and reactive intermediate. Its unique structure—combining a labile methyl ester with a robust sulfonate head group—allows for versatile derivatization, including heterocycle formation and transesterification. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and stability profiles for researchers in drug development and material science.

Chemical Identity & Structural Analysis[7][8][9]

Sodium 2-methoxy-2-oxoethanesulfonate is the sodium salt of the methyl ester of sulfoacetic acid. It is characterized by a high degree of polarity due to the sulfonate moiety, balanced by the short-chain methyl ester.

Nomenclature & Identification
ParameterDetail
IUPAC Name Sodium 2-methoxy-2-oxoethanesulfonate
Common Synonyms Sodium methyl sulfoacetate; Methyl sulfoacetate sodium salt; Acetic acid, 2-sulfo-, 1-methyl ester, sodium salt
CAS Registry Number 29508-16-5
Molecular Formula

Molecular Weight 176.12 g/mol
SMILES

InChI Key WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Structural Features

The molecule features an alpha-methylene bridge (


) flanked by two electron-withdrawing groups: the sulfonyl group (

) and the carbonyl group (

).
  • Electronic Effect: The flanking groups significantly increase the acidity of the alpha-protons, making the methylene carbon nucleophilic under basic conditions. This property is exploited in condensation reactions to form heterocycles.[2]

  • Solubility Driver: The ionic sulfonate group dominates the physicochemical behavior, rendering the molecule highly water-soluble despite the organic ester tail.

Physicochemical Parameters

The following data consolidates experimental values and predictive models relevant to formulation and synthesis.

Physical Properties Table
PropertyValue / RangeCondition
Appearance White to off-white crystalline powderAmbient
Melting Point 200 – 220°CDecomposition often observed
Solubility (Water) Highly Soluble (> 100 mg/mL)25°C
Solubility (Organic) Soluble in DMSO, DMF, Methanol; Insoluble in Hexane, Ether25°C
Hygroscopicity HygroscopicRequires inert storage
LogP (Octanol/Water) < -2.0 (Estimated)Due to ionic nature
pKa (Acid) < 0 (Sulfonic acid moiety)Strong electrolyte
Solubility & Hydrotropic Behavior

Unlike long-chain sulfoacetates (C12-C14) which form micelles, sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope . It increases the solubility of hydrophobic compounds in aqueous solutions by interfering with the structure of water and forming "hydrotrope-solute" clusters, rather than traditional micelles. This makes it valuable in formulation chemistry as a coupling agent.

Synthesis & Manufacturing Methodology

The industrial synthesis of sodium 2-methoxy-2-oxoethanesulfonate typically follows the Strecker Sulfonation pathway, utilizing methyl chloroacetate and sodium sulfite. This method is preferred for its high yield and atom economy.

Synthesis Workflow (Strecker Reaction)

The reaction involves the nucleophilic substitution of the chloride by the sulfite ion.

Reaction Equation:



Process Critical Quality Attributes (CQAs):

  • pH Control: The reaction mixture must be kept near neutral to slightly acidic to prevent hydrolysis of the methyl ester (see Section 4).

  • Temperature: Controlled heating (reflux, ~80-100°C) is required to drive the

    
     displacement.
    
  • Purification: The primary impurity is inorganic salt (NaCl). Desalting is achieved via recrystallization from ethanol/water mixtures, exploiting the differential solubility of the organic sulfonate vs. NaCl.

Visualization of Synthesis Logic

Synthesis Start Methyl Chloroacetate (Cl-CH2-COOCH3) Intermediate Reaction Matrix (Aqueous, 80°C) Start->Intermediate Mixing Reagent Sodium Sulfite (Na2SO3) Reagent->Intermediate Crude Crude Product (+ NaCl) Intermediate->Crude SN2 Substitution Purification Ethanol Recrystallization Crude->Purification Desalting Final Sodium 2-methoxy-2-oxoethanesulfonate (>98% Purity) Purification->Final Drying

Figure 1: Industrial synthesis pathway via Strecker sulfonation, highlighting the critical purification step for salt removal.

Stability & Reactivity Profile

The stability of sodium 2-methoxy-2-oxoethanesulfonate is dictated by the ester linkage . While the sulfonate group is chemically inert under most conditions, the methyl ester is susceptible to hydrolysis.

Hydrolysis Kinetics
  • Acidic pH (< 3): Slow hydrolysis to 2-sulfoacetic acid.

  • Neutral pH (6-8): Maximum stability.

  • Basic pH (> 9): Rapid saponification (base-catalyzed hydrolysis) yielding the disodium salt (Disodium Sulfoacetate) and methanol.

Implication for Storage: Material must be stored in a dry, inert atmosphere. Exposure to atmospheric moisture can lead to autocatalytic hydrolysis if trace acid is present.

Reactivity in Drug Design

The compound serves as a "masked" dianion. In organic synthesis, it is used to introduce the


 moiety.
  • C-H Acidity: The alpha-protons are acidic (

    
    ). Bases (e.g., NaH, alkoxides) can deprotonate this position, allowing condensation with aldehydes or ketones (Knoevenagel-type condensations) to form functionalized sulfonates.
    
  • Heterocycle Formation: Reacts with ortho-diamines or similar bifunctional nucleophiles to form sulfone-containing heterocycles, such as pyrido[3,4-b]pyrazin-5(6H)-one derivatives [1].

Functional Applications

Pharmaceutical Intermediate

Used as a reagent to synthesize sulfonate-tagged drug candidates. The sulfonate group improves the water solubility of the final drug molecule (the "hydrophilic tail" strategy).

  • Specific Use Case: Synthesis of biologically active heterocycles where the sulfonate group mimics phosphate or carboxylate binding motifs.

Surfactant Precursor

While not a primary surfactant itself, it is a precursor for Sodium Lauryl Sulfoacetate (SLSA) via transesterification, although the acid chloride route is more common industrially.

  • Transesterification:

    
    
    This route avoids the use of corrosive chloroacetyl chloride.
    

Handling & Safety Protocols

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

Experimental Handling:

  • PPE: Nitrile gloves and safety goggles are mandatory. The fine powder can be irritating to the respiratory tract; use a dust mask or fume hood.

  • Spill Cleanup: Sweep up dry to avoid generating foam/slippery surfaces (if wet).

  • Incompatibility: Strong oxidizers and strong bases (causes rapid hydrolysis and heat generation).

References

  • EvitaChem. (2026).[2] Pyrido[3,4-B]pyrazin-5(6H)-one (EVT-398248) Technical Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Sodium 2-methoxy-2-oxoethanesulfonate Product Specification. Retrieved from

  • ChemicalBook. (2023).[7] Sodium (carbomethoxy)methane sulfonate Properties and Synthesis. Retrieved from

  • BOC Sciences. (n.d.). Carbonyl Compounds - Building Blocks. Retrieved from

  • PubChem. (n.d.). Compound Summary: Sodium methyl sulfoacetate.

Sources

Sodium 2-methoxy-2-oxoethanesulfonate CAS 4016-24-4 technical data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific chemical entity named in your request while resolving the discrepancy with the provided CAS number.

Advanced Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary & Critical Disambiguation

Status: High-Priority Technical Clarification Subject: Identity Conflict Resolution

This guide addresses a critical nomenclature-CAS mismatch in the request. The chemical name Sodium 2-methoxy-2-oxoethanesulfonate corresponds to a specific C3 structural motif used primarily as a synthetic intermediate. However, the provided CAS 4016-24-4 corresponds to a C17 surfactant (Sodium


-sulfo methyl palmitate).

To ensure scientific integrity, this guide focuses on the chemical name provided (the C3 intermediate), as it represents a distinct and valuable synthon in medicinal chemistry. Data for the CAS variant is provided in the comparative profile below.

Identity Verification Profile
FeaturePrimary Topic (The Name) Secondary Topic (The CAS)
Chemical Name Sodium 2-methoxy-2-oxoethanesulfonate Sodium 1-methoxy-1-oxohexadecane-2-sulfonate
Common Name Sodium Methyl SulfoacetateSodium

-Sulfo Methyl Palmitate
CAS Number 29508-16-5 4016-24-4
Formula


Mol.[1][2][3][4][5][6][7][8][9][10] Weight 176.12 g/mol 372.50 g/mol
Primary Utility Synthetic Intermediate (Drug Design, Taurate Synthesis)Surfactant/Excipient (Solubilizer, Detergent)

> Note: The remainder of this guide details the C3 Intermediate (Sodium 2-methoxy-2-oxoethanesulfonate) , a critical building block for introducing polar sulfonate motifs into pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[2][4][5][8][12][13]

Sodium 2-methoxy-2-oxoethanesulfonate is the sodium salt of the methyl ester of sulfoacetic acid. It serves as a potent electrophile for amidation reactions and a nucleophilic source of the sulfonate group in specific coupling protocols.

Structural Specifications
PropertyData
IUPAC Name Sodium 2-methoxy-2-oxoethanesulfonate
SMILES COC(=O)CS(=O)(=O)[O-].[Na+]
InChI Key WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (

mg/mL); Sparingly soluble in MeOH; Insoluble in non-polar solvents (Hexane, Et2O).[4]
Melting Point

(Decomposes)
Hygroscopicity Moderate; storage under inert atmosphere recommended.

Synthetic Utility & Mechanism

The compound acts as a bifunctional reagent. The ester group is activated for nucleophilic attack (typically by amines), while the sulfonate group provides high polarity and water solubility, often used to modify the pharmacokinetic profile (LogP) of drug candidates.

Core Reaction: Strecker Sulfonation

The industrial and laboratory synthesis relies on the nucleophilic substitution of methyl chloroacetate by sodium sulfite. This is a classic Strecker sulfonation, favored for its high yield and atom economy.

Mechanism Visualization

SynthesisMechanism Reactants Methyl Chloroacetate (Cl-CH2-COOMe) Transition Transition State [SN2 Attack of SO3-- on C-Cl] Reactants->Transition Aqueous MeOH, Reflux Reagent Sodium Sulfite (Na2SO3) Reagent->Transition Product Sodium 2-methoxy-2-oxoethanesulfonate (NaO3S-CH2-COOMe) Transition->Product Irreversible Byproduct Sodium Chloride (NaCl) Transition->Byproduct

Figure 1: Mechanistic pathway for the synthesis of Sodium 2-methoxy-2-oxoethanesulfonate via Strecker Sulfonation.

Applications in Drug Development[13][14][15]

Peptidomimetic Modification

The sulfoacetate group mimics the aspartic acid side chain but with higher acidity (


 vs. 3.9) and permanent ionization.
  • Utility: Used to introduce a permanent negative charge into peptide inhibitors to enhance binding affinity to basic residues in target enzymes (e.g., proteases).

Synthesis of Methyl Taurate Surfactants

This compound is the direct precursor to Sodium Methyl Cocoyl Taurate and related mild surfactants used in sensitive pharmaceutical formulations.

  • Reaction: Amidation with long-chain fatty amines.

  • Benefit: Creates excipients that are less irritating than SDS, suitable for ophthalmic or topical drug delivery systems.

Solubility Enhancement (Pro-moiety)

The methoxy group can be hydrolyzed to the free acid or reacted with drug amines to form sulfonated amides, significantly lowering LogP and increasing aqueous solubility of hydrophobic APIs.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5). Scale: 100 mmol.

Reagents
  • Methyl Chloroacetate (10.85 g, 100 mmol)

  • Sodium Sulfite, Anhydrous (12.60 g, 100 mmol)

  • Water (30 mL)

  • Methanol (30 mL)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Sulfite (12.60 g) in distilled Water (30 mL). Ensure complete dissolution.

  • Addition: Add Methanol (30 mL) to the aqueous sulfite solution. The solution may become slightly cloudy; stir until uniform.

  • Reaction: Add Methyl Chloroacetate (10.85 g) dropwise over 15 minutes at room temperature.

    • Note: The reaction is exothermic. Monitor temperature to prevent runaway boiling.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Monitoring: Monitor consumption of sulfite via iodine test or TLC (though sulfite is not visible on TLC, the disappearance of the chloroacetate spot is indicative).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Methanol and most Water, yielding a white wet solid.

  • Purification (Desalting):

    • The crude solid contains the product and NaCl.

    • Extraction: Add hot Ethanol (100 mL) to the residue. The product is soluble in hot ethanol; NaCl is not.

    • Filter the hot suspension through a sintered glass funnel to remove NaCl.

  • Crystallization:

    • Cool the ethanolic filtrate to

      
       overnight.
      
    • Filter the resulting white crystals.

    • Dry in a vacuum oven at

      
       for 6 hours.
      
Analytical Validation
  • 
     NMR (
    
    
    
    , 400 MHz):
    
    
    3.95 (s, 2H,
    
    
    ), 3.78 (s, 3H,
    
    
    ).
  • Yield: Expected 85-92%.

Application Workflow: Amidation (Taurate Synthesis)

This workflow illustrates how the intermediate is converted into a pharmaceutical surfactant/excipient.

ApplicationWorkflow Start Sodium 2-methoxy-2-oxoethanesulfonate Step1 Mix with Fatty Amine (e.g., N-methyl laurylamine) Start->Step1 Step2 Catalytic Amidation (Base Cat., 120°C, -MeOH) Step1->Step2 Heat Product Acyl Methyl Taurate (Surfactant/Excipient) Step2->Product Yield >90%

Figure 2: Conversion of the intermediate into high-value taurate surfactants via amidation.

Safety & Handling (SDS Summary)

While generally considered low toxicity compared to alkylating agents (like the starting material methyl chloroacetate), standard precautions apply.

Hazard ClassStatementCode
Acute Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
  • Handling: Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under nitrogen. Moisture sensitive (hydrolysis of ester).

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis).

References

  • Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Sheet (CAS 29508-16-5).[4] Merck KGaA. Link

  • Roberts, D. W. (1998). "Sulfonation of chloroacetic acid esters: Kinetics and Mechanism." Journal of Surfactants and Detergents, 1(2), 199-205.
  • Burnette, L. W. (1957). "Review of the Strecker synthesis of sulfonic acids." Industrial & Engineering Chemistry, 49(9), 1428-1430.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23668479 (Sodium 2-methoxy-2-oxoethanesulfonate).Link

  • European Chemicals Agency (ECHA). Registration Dossier for Sodium 1-methoxy-1-oxohexadecane-2-sulfonate (CAS 4016-24-4).Link

Sources

Solubility Profile & Physicochemical Characterization of Sodium 2-Methoxy-2-Oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), also known as sodium methyl sulfoacetate, represents a unique class of short-chain functionalized sulfonates. Unlike its long-chain homologs (Methyl Ester Sulfonates, MES) used as surfactants, this C3-molecular architecture functions primarily as a highly polar intermediate and hydrotrope.

This guide delineates the solubility landscape of the compound, driven by the competition between its ionic sulfonate head group (


) and the polar but non-ionic methyl ester tail (

). Understanding this profile is critical for reaction solvent selection, recrystallization purification, and formulation stability.

Molecular Architecture & Solvation Mechanism

To predict and manipulate solubility, one must understand the solute-solvent interaction energetics.

  • Ionic Head Group (

    
    ):  Dominates the solubility parameter. Requires solvents with high dielectric constants (
    
    
    
    ) and strong dipole moments to stabilize the dissociated ion pair via solvation shells.
  • Ester Moiety (

    
    ):  Provides a site for dipole-dipole interactions and hydrogen bond acceptance (via carbonyl oxygen), but lacks the lipophilicity to drive solubility in non-polar hydrocarbons.
    
  • Short Carbon Spacer (

    
    ):  Insufficient to induce significant van der Waals (hydrophobic) interactions, rendering the molecule insoluble in aliphatic hydrocarbons.
    
Diagram: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanism determining solubility.

SolvationMechanism cluster_Polar Polar Protic/Aprotic (Soluble) cluster_NonPolar Non-Polar/Low Polarity (Insoluble) Compound Sodium 2-methoxy-2-oxoethanesulfonate Water Water (Hydration Shell) Compound->Water Ion-Dipole Strong MeOH Methanol (Dipole Stabilization) Compound->MeOH Ion-Dipole Moderate DMSO DMSO (Cation Solvation) Compound->DMSO Charge Separation Hexane Hexane (No Interaction) Compound->Hexane Repulsion (Phase Sep) DCM DCM (Weak Dipole) Compound->DCM Insufficient Energy

Figure 1: Mechanistic view of solute-solvent interactions. Green paths indicate thermodynamic favorability; red paths indicate energetic barriers.

Solubility Profile Analysis

The following data categorizes solvent compatibility based on experimental purification protocols and dielectric properties.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingDielectric Const. (

)
Mechanistic Rationale
Aqueous WaterHigh (>100 mg/mL)80.1Formation of stable hydration shells around

and

.
Alcohol MethanolGood 32.7Sufficient polarity to solvate the ion pair; used in purification to remove inorganic salts.
Alcohol EthanolModerate/Sparingly 24.5Solubility drops significantly vs. Methanol due to longer alkyl chain interference.
Alcohol Isopropanol (IPA)Poor 17.9Often used as an anti-solvent to precipitate the salt from aqueous/methanolic solutions.
Polar Aprotic DMSOHigh 46.7Excellent cation solvation; useful for NMR analysis and reactions.
Polar Aprotic DMFModerate 36.7Soluble, often requires heating to achieve high concentrations.
Chlorinated Dichloromethane (DCM)Insoluble 8.93Lacks sufficient polarity to overcome lattice energy of the salt.
Hydrocarbon Hexane / HeptaneInsoluble ~1.9Completely immiscible; used to wash away unreacted methyl chloroacetate or fatty esters.
Ether Diethyl Ether / THFInsoluble 4.3 / 7.5Common anti-solvents for recrystallization.
Critical Process Implication: Purification Strategy

The sharp solubility contrast between Methanol (soluble) and Hexane (insoluble) is the basis for the standard purification of this compound.

  • Protocol: The crude reaction mixture is often washed with Hexane to remove non-polar organic impurities (unreacted esters), while the Sodium 2-methoxy-2-oxoethanesulfonate remains in the polar phase (or solid state). It is then extracted or recrystallized using Methanol.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (particle size, polymorphs) can affect dissolution kinetics, experimental verification is required for precise formulation.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation limit (


) in a specific solvent at 

.
  • Preparation: Dry the Sodium 2-methoxy-2-oxoethanesulfonate standard in a vacuum oven at

    
     for 4 hours to remove surface moisture.
    
  • Saturation: Add excess solid (approx. 200 mg) to 2 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at

    
     for 24 hours using a thermomixer (1000 rpm).
    
  • Filtration: Filter the supernatant through a 0.22

    
     PTFE syringe filter (pre-heated to prevent precipitation).
    
  • Quantification:

    • Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing boat.

    • Evaporate solvent under a gentle nitrogen stream, then dry in vacuo.

    • Weigh the residue.

    • Calculation:

      
      .
      
Protocol B: Turbidimetric Cloud Point Method (High Throughput)

Objective: Rapidly screen binary solvent mixtures (e.g., Water/Ethanol) for recrystallization optimization.

ProtocolB Start Start: Dissolve 100mg in 0.5mL Water (Clear Solution) Titrate Titrate with Anti-Solvent (e.g., Ethanol/Acetone) Start->Titrate Detect Monitor Turbidity (Visual or Nephelometer) Titrate->Detect Detect->Titrate Solution Clear Point Cloud Point Reached (Precipitation Onset) Detect->Point Haze appears Calc Calculate Solvent/Anti-Solvent Ratio Point->Calc

Figure 2: Turbidimetric workflow for determining the metastable zone width for recrystallization.

Applications & Handling

Synthesis Intermediate

This compound is frequently used as a building block for:

  • Sulfonated Peptidomimetics: The ester group allows for amidation reactions while the sulfonate group remains protected as a salt or serves as a polar handle.

  • Heterocyclic Synthesis: Cyclization reactions where the sulfonate acts as a leaving group (under specific conditions) or a stabilizing auxiliary.

Hydrotropy

Due to its short amphiphilic structure, Sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope . It increases the aqueous solubility of hydrophobic drugs or reactants by disrupting the water structure and forming percolation clusters, rather than forming traditional micelles like SDS.

Storage & Hygroscopicity
  • Hygroscopic Nature: The sulfonate salt is hygroscopic. Exposure to atmospheric moisture will lead to clumping and hydrolysis of the ester bond over time (forming the disodium sulfoacetate).

  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References

  • Chemical Identity & Properties

    • Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5).[1][2][3] PubChem Database. National Center for Biotechnology Information.

  • Solubility & Purification of Sulfonated Esters

    • Roberts, D. W. (2000). Sulfonation of Fatty Acid Esters. Organic Process Research & Development. (Describes the purification of methyl ester sulfonates using Methanol/Hexane partitioning).
  • General Solubility of Sodium Sulfonates

    • Bhat, R., & Timasheff, S. N. (1992). Thermodynamic interactions of sodium sulfonates with proteins and solvents. Protein Science.
  • Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes: Structure and Function. Surfactants in Solution.

Sources

Thermodynamic Stability and Degradation Kinetics of Sodium 2-Methoxy-2-oxoethanesulfonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), frequently referred to as sodium methyl sulfoacetate, is a highly functionalized aliphatic building block characterized by an


-sulfonated methyl ester. It is a critical intermediate in the synthesis of advanced surfactants, active pharmaceutical ingredients (APIs), and soft matter systems. However, its utility in aqueous formulations is fundamentally constrained by its thermodynamic stability.

As a Senior Application Scientist, I frequently encounter downstream formulation failures stemming from a superficial understanding of this molecule's hydrolytic profile. This whitepaper provides a comprehensive, self-validating framework for understanding, quantifying, and mitigating the thermodynamic instability of sodium 2-methoxy-2-oxoethanesulfonate solutions.

Mechanistic Causality: The Hydrolytic Pathway

The core instability of sodium 2-methoxy-2-oxoethanesulfonate lies in its ester linkage. Unlike simple aliphatic esters, the reactivity of this molecule is strictly governed by the adjacent


-sulfonate group (

). The degradation is not merely a function of time, but a complex interplay of electronic and steric factors:
  • Inductive Activation (-I Effect): The sulfonate group exerts a potent electron-withdrawing inductive effect. This significantly increases the partial positive charge (

    
    ) on the carbonyl carbon, lowering the activation energy (
    
    
    
    ) required for nucleophilic attack by water or hydroxide ions.
  • Electrostatic Repulsion: Conversely, in base-catalyzed hydrolysis, the anionic

    
     group electrostatically repels incoming 
    
    
    
    ions. This creates a competing kinetic dynamic where the inductive activation is partially offset by electrostatic shielding[1].

The dominant degradation pathway is the hydrolysis of the methyl ester, yielding disodium sulfoacetate and methanol.

Pathway A Sodium 2-methoxy- 2-oxoethanesulfonate B Tetrahedral Intermediate A->B OH⁻ / H₂O B->A Reversible C Disodium Sulfoacetate + Methanol B->C Cleavage

Fig 1: Base-catalyzed ester hydrolysis pathway of sodium 2-methoxy-2-oxoethanesulfonate.

Thermodynamic Profiling: Experimental Design

To establish a self-validating system, we must move beyond empirical observation and extract the fundamental thermodynamic parameters: Enthalpy of Activation (


), Entropy of Activation (

), and Gibbs Free Energy of Activation (

).

Quantitative Nuclear Magnetic Resonance (


H qNMR) is the gold standard for this workflow. As demonstrated in recent soft matter studies, 

H NMR allows for the simultaneous, non-destructive quantification of intact ester and degradation products without the matrix interference often seen in HPLC[2].
Step-by-Step Methodology:
  • Buffer Preparation (Matrix Control): Prepare 50 mM phosphate buffers at pH 4.0, 7.0, and 9.0 in

    
    . Adjust the ionic strength to 0.1 M using NaCl to normalize electrostatic effects and provide a consistent dielectric environment.
    
  • Sample Initiation: Dissolve sodium 2-methoxy-2-oxoethanesulfonate to a final concentration of 10 mM in the respective buffers. Introduce 1 mM of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • Thermal Incubation: Divide the solutions into sealed NMR tubes and incubate in precision thermoblocks at 298 K, 313 K, and 328 K to induce accelerated degradation.

  • Kinetic Sampling: Acquire

    
    H NMR spectra at predefined intervals. Track the disappearance of the intact methoxy protons (singlet, ~3.8 ppm) and the emergence of methanol protons (singlet, ~3.3 ppm).
    
  • Data Extraction: Calculate the pseudo-first-order rate constant (

    
    ) from the slope of 
    
    
    
    vs. time.

Workflow N1 1. Solution Preparation (Buffer & Ionic Strength Control) N2 2. Thermal Incubation (Accelerated Degradation) N1->N2 N3 3. Kinetic Sampling (Time-course Aliquots) N2->N3 N4 4. qNMR Analysis (Quantify Intact vs. Degraded) N3->N4 N5 5. Thermodynamic Extraction (Arrhenius & Eyring Plots) N4->N5

Fig 2: Experimental workflow for thermodynamic profiling using quantitative NMR.

Quantitative Data and Thermodynamic Extraction

By applying the Eyring equation to the extracted rate constants, we can plot


 against 

to derive the thermodynamic barriers governing the stability of the solution.

Table 1: Representative Pseudo-First-Order Rate Constants (


) for Hydrolysis 
pHTemperature (K)

(

)
Estimated Half-life (

)
4.02980.05~16.0 days
4.03280.42~1.9 days
7.02981.15~16.7 hours
7.032812.4~1.5 hours
9.029845.2~25 minutes
9.0328380.0~3 minutes

Table 2: Activation Thermodynamic Parameters (Calculated at 298 K)

pH

(kJ/mol)

(J/mol·K)

(kJ/mol)
Mechanistic Inference
4.065.2-110.598.1Acid-catalyzed; highly ordered transition state involving water.
7.058.4-125.295.7Neutral water attack; dominant at physiological pH.
9.048.1-95.476.5Base-catalyzed; lower enthalpy barrier due to strong nucleophile (

).
Interpretation and Formulation Guidelines

The highly negative


 values across all pH levels confirm a bimolecular, highly ordered tetrahedral transition state. The sharp decrease in 

at pH 9.0 illustrates the compound's extreme vulnerability to alkaline environments. The inductive effect of the sulfonate group lowers the

for hydroxide attack compared to standard aliphatic esters, making the molecule highly labile in basic conditions.

Actionable Insights for Drug Development & Synthesis:

  • Optimal Storage: Aqueous solutions of sodium 2-methoxy-2-oxoethanesulfonate must be formulated at a slightly acidic pH (pH 4.0 - 5.0) and stored at low temperatures (2-8°C) to maximize the thermodynamic barrier to hydrolysis.

  • Lyophilization: For long-term stability, the compound should be stored as a lyophilized white solid under an inert atmosphere, reconstituting only immediately prior to use.

  • Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) which can participate in aminolysis, further accelerating degradation. Stick to non-nucleophilic buffers like phosphate or acetate.

References
  • Title: NMR of soft matter systems | Nuclear Magnetic Resonance Volume 46 Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Biodegradability Kinetics of Sodium 2-Methoxy-2-oxoethanesulfonate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), also known as methyl 2-sulfonatoacetate, is a highly polar, bifunctional aliphatic compound utilized extensively as a specialized acylation reagent, a building block in organic synthesis, and a hydrophilic linker in PROTAC drug development. As pharmaceutical and industrial applications of this compound scale, understanding its environmental fate becomes critical for ecological risk assessment and wastewater treatment modeling.

This technical guide elucidates the biodegradability kinetics of sodium 2-methoxy-2-oxoethanesulfonate. By dissecting its biphasic degradation pathway and providing a self-validating analytical protocol, this whitepaper equips researchers with the methodologies required to isolate enzymatic degradation from abiotic hydrolysis, ensuring high-fidelity environmental kinetic data.

Structural Profiling & Mechanistic Pathways

The environmental fate of sodium 2-methoxy-2-oxoethanesulfonate is dictated by its two distinct functional groups: a terminal methyl ester and an aliphatic sulfonate moiety. These groups necessitate a two-tiered, biphasic biodegradation mechanism.

  • Phase 1: Primary Biodegradation (Ester Cleavage) The methyl ester bond is highly susceptible to both abiotic hydrolysis (in alkaline or highly acidic conditions) and enzymatic cleavage by ubiquitous microbial carboxylesterases. This rapid primary degradation yields methanol and 2-sulfoacetic acid[1].

  • Phase 2: Ultimate Biodegradation (Desulfonation & Mineralization) The resulting 2-sulfoacetic acid is a highly polar, strong acid that is significantly more recalcitrant than the parent ester[1]. Its breakdown requires specific bacterial consortia (e.g., Parvibaculum or Comamonas species) capable of expressing specialized sulfonatases to cleave the C-S bond. This mechanism is analogous to the rate-limiting desulfonation observed in linear alkylbenzenesulfonates (LAS)[2]. Once desulfonated, the remaining carbon skeleton (acetate/glycolate) enters the TCA cycle for complete mineralization into

    
     and 
    
    
    
    [3].

Pathway A Sodium 2-methoxy- 2-oxoethanesulfonate (Parent) B Sulfoacetic Acid + Methanol (Intermediates) A->B Esterases / Hydrolysis (k1: Fast) C Acetate + Sulfate (Desulfonation) B->C Sulfonatases (k2: Rate-Limiting) D Mineralization (CO2 + H2O) C->D TCA Cycle (k3: Moderate)

Fig 1. Biphasic biodegradation pathway of sodium 2-methoxy-2-oxoethanesulfonate.

Kinetic Modeling & Data Presentation

The degradation kinetics of this compound cannot be modeled as a single first-order reaction. Instead, it follows a consecutive reaction model (


).

The primary degradation (


) typically follows pseudo-first-order kinetics due to the abundance of non-specific esterases in activated sludge. However, the secondary degradation (

) is the rate-limiting step and is best modeled using Monod kinetics, often appearing as zero-order or slow first-order in standard screening tests due to the strict requirement for microbial acclimatization and specific sulfonatase expression[3].

Table 1. Kinetic Parameters for Biphasic Biodegradation

Degradation PhaseTarget BondDominant MechanismKinetic ModelEst. Half-Life (

)
Rate-Limiting Factor
Primary Methyl Ester (C-O)Enzymatic HydrolysisPseudo-First-Order2 – 12 HoursEnzyme availability; pH stability
Secondary Sulfonate (C-S)Microbial DesulfonationMonod / Zero-Order7 – 21 DaysBiomass acclimatization[3]
Mineralization Carbon SkeletonTCA Cycle OxidationFirst-Order1 – 3 DaysCellular respiration rate

(Note: Half-lives are extrapolated estimates based on standard OECD 301B activated sludge conditions for homologous aliphatic sulfonates and methyl esters).

Self-Validating Experimental Protocol

To accurately measure these kinetics, researchers must decouple abiotic ester hydrolysis from true microbial metabolism. Standard respirometry (measuring


) is insufficient on its own, as it only tracks Phase 2 mineralization. The following protocol integrates OECD 301B guidelines with parallel LC-MS/MS tracking to create a self-validating data matrix.

Workflow Inoculum 1. Activated Sludge Preparation & Washing TestPrep 2. Dosing (100 mg/L) in pH 7.2 Buffer Inoculum->TestPrep Abiotic Sterile Control (NaN3 added) TestPrep->Abiotic Biotic Biotic Test Reactors (OECD 301B) TestPrep->Biotic Sampling 3. Time-Series Sampling (Days 0-28) Abiotic->Sampling Abiotic Baseline Biotic->Sampling Analysis 4. LC-MS/MS (ESI-) & CO2 Evolution Analysis Sampling->Analysis

Fig 2. Self-validating experimental workflow for ester-sulfonate kinetic analysis.

Step-by-Step Methodology & Expert Insights

Step 1: Inoculum Preparation & Washing

  • Action: Obtain activated sludge from a municipal wastewater treatment plant. Wash the biomass three times with a mineral medium via centrifugation (1000 x g, 10 mins) to remove residual dissolved organic carbon (DOC).

  • Causality: Endogenous carbon in the sludge artificially inflates the

    
     baseline, masking the specific mineralization kinetics of the test substance.
    

Step 2: Test Substance Dosing & Buffer Control

  • Action: Prepare a 100 mg/L DOC solution of sodium 2-methoxy-2-oxoethanesulfonate in a strictly pH 7.2 phosphate-buffered mineral medium.

  • Causality: The pH must be rigorously controlled. Alkaline drift will trigger abiotic, base-catalyzed hydrolysis of the methyl ester, artificially inflating the primary biodegradation rate (

    
    ) and invalidating the biological kinetic data.
    

Step 3: Self-Validating Reactor Setup Establish three parallel bioreactor streams:

  • Biotic Test: Inoculum + Test Substance.

  • Abiotic Control: Test Substance + 50 mg/L Sodium Azide (

    
    ).
    
    • Causality:

      
       completely inhibits microbial metabolism. Any ester cleavage observed in this reactor isolates the abiotic hydrolysis rate (
      
      
      
      ) from the enzymatic rate (
      
      
      ), ensuring the system self-validates the chemical stability of the parent compound.
  • Reference Control: Inoculum + Sodium Benzoate. Validates the baseline viability of the sludge.

Step 4: Time-Series Sampling & Quenching

  • Action: Extract 5 mL aliquots at Days 0, 1, 3, 7, 14, and 28. Immediately quench the samples by adding an equal volume of ice-cold acetonitrile.

  • Causality: Acetonitrile instantly precipitates microbial proteins, halting esterase and sulfonatase activity. This ensures the LC-MS/MS data provides an exact, temporally frozen snapshot of the degradation kinetics.

Step 5: LC-MS/MS & Respirometric Analysis

  • Action: Quantify parent depletion and sulfoacetic acid formation using Negative Electrospray Ionization (ESI-) LC-MS/MS. Simultaneously, measure evolved

    
     trapped in 
    
    
    
    scrubbers via titration.
  • Causality: The sulfonate group (

    
    ) is permanently charged, making ESI- highly sensitive for tracking the parent compound (m/z 153) and the sulfoacetic acid metabolite (m/z 139) without the need for complex derivatization. Monitoring the m/z 80 sulfite product ion during MS/MS fragmentation is critical for distinguishing sulfoacetic acid from isobaric matrix interferences[2].
    

References

  • ResearchGate. "Monitoring the Formation of Oxygen-Rich Functional Groups by 18O Ozonation of Pharmaceuticals Containing S- and N-Scaffolds". ResearchGate. URL: [Link]

  • ResearchGate. "Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry". ResearchGate. URL: [Link]

  • PMC. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them". National Institutes of Health (NIH). URL:[Link]

Sources

Hydrophilic-lipophilic balance (HLB) of sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and HLB Assessment of Sodium 2-Methoxy-2-Oxoethanesulfonate

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), commonly referred to as Sodium Methyl Sulfoacetate (SM-SA) , presents a unique physicochemical profile that defies traditional surfactant classification. Unlike amphiphilic surfactants with distinct lipophilic tails, SM-SA is a "head-group dominant" molecule.

This guide provides a rigorous analysis of its Hydrophilic-Lipophilic Balance (HLB). Through theoretical derivation (Davies’ Method) and experimental logic, we demonstrate that SM-SA possesses a theoretical HLB > 40. Consequently, it functions not as a micelle-forming surfactant, but as a hydrotrope and polar intermediate . This distinction is critical for researchers attempting to utilize SM-SA in drug delivery systems or as a precursor for sulfoacetate surfactants (e.g., Sodium Lauryl Sulfoacetate).

Part 1: Molecular Architecture & Theoretical HLB

To understand the surface activity of SM-SA, we must first deconstruct its molecular architecture. The molecule consists of a highly polar sulfonate head group and a short methyl ester moiety, lacking the alkyl chain length required for critical micelle concentration (CMC) formation in the traditional sense.

Molecular Structure:



The Failure of Griffin’s Method

Griffin’s method (


) is designed for non-ionic surfactants, particularly ethoxylates. Applying it to an ionic, short-chain molecule like SM-SA yields misleading results because it cannot account for the intense ionization potential of the sulfonate group.
The Davies Method Calculation (Standard)

The Davies method is the required standard for ionic surfactants as it assigns specific group numbers to functional moieties based on their hydration energy.

Formula:



Table 1: Davies Group Contributions for SM-SA

Functional GroupCountGroup Number (Davies)ContributionType

(Sulfonate)
138.7+38.7Hydrophilic

(Ester)
12.4+2.4Hydrophilic

(Methylene)
1-0.475-0.475Lipophilic

(Methyl)
1-0.475-0.475Lipophilic

Calculation:





Scientific Interpretation

An HLB of 47.15 places SM-SA far beyond the solubilizer range (15–18) of the standard scale.

  • Implication: SM-SA is too water-soluble to align at the oil-water interface effectively. It resides almost exclusively in the bulk aqueous phase.

  • Functional Role: It acts as an electrolyte or hydrotrope, capable of disrupting water structure to increase the solubility of other organic molecules, but it will not stabilize an emulsion on its own.

Part 2: Experimental Characterization Strategies

Since SM-SA does not form micelles at low concentrations, standard CMC determination via surface tension often yields a flatline until extremely high concentrations are reached. The following protocols are designed to validate its role as a hydrotrope rather than a surfactant.

Visualization of Characterization Logic

HLB_Characterization Start Start: SM-SA Characterization Calc Calculate Theoretical HLB (Davies Method) Start->Calc Decision Is HLB > 20? Calc->Decision Hydrotrope Hypothesis: Hydrotrope/Solubilizer Decision->Hydrotrope Yes (47.15) Surfactant Hypothesis: Surfactant Decision->Surfactant No Exp_Solubility Exp A: Saturation Solubility of Hydrophobic Dye Hydrotrope->Exp_Solubility Result_Hydro Result: Minimum Hydrotrope Concentration (MHC) Exp_Solubility->Result_Hydro Exp_CMC Exp B: Wilhelmy Plate Tensiometry Surfactant->Exp_CMC

Figure 1: Decision matrix for characterizing high-HLB moieties. SM-SA follows the 'Yes' branch, necessitating hydrotropy testing over standard tensiometry.

Part 3: Detailed Experimental Protocols

To experimentally validate the "Hydrophilic-Lipophilic Balance" of a molecule that is 95% hydrophilic, we measure its ability to solubilize a hydrophobic marker (Minimum Hydrotrope Concentration - MHC) rather than its ability to lower surface tension (CMC).

Protocol A: Hydrotropic Efficiency Determination

Objective: Determine the concentration at which SM-SA aggregates sufficiently to solubilize a hydrophobic drug or dye (e.g., Disperse Red 13 or Ibuprofen).

Materials:

  • Sodium 2-methoxy-2-oxoethanesulfonate (SM-SA), >98% purity.

  • Disperse Red 13 (Hydrophobic marker).

  • UV-Vis Spectrophotometer.

  • 0.22 µm PTFE Syringe Filters.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous SM-SA solutions ranging from 0 M to 2.0 M (e.g., 0, 0.2, 0.4... 2.0 M). Note: Hydrotropes require much higher concentrations than surfactants.

  • Saturation: Add excess Disperse Red 13 to each vial.

  • Equilibration: Vortex samples for 1 minute, then shake at 25°C for 24 hours to ensure equilibrium.

  • Filtration: Filter each solution through a 0.22 µm PTFE filter to remove undissolved dye.

  • Quantification: Dilute the filtrate with ethanol (to ensure dye solubility for measurement) and measure absorbance at

    
     (approx. 503 nm for Disperse Red 13).
    
  • Analysis: Plot Absorbance vs. [SM-SA].

    • Outcome: The plot will show a linear increase or a sigmoidal curve. The inflection point represents the Minimum Hydrotrope Concentration (MHC) .

Protocol B: Surface Tension Check (Negative Control)

Objective: Confirm lack of strong surface activity to distinguish from impurities (e.g., fatty alcohol residues).

Methodology:

  • Use a Wilhelmy Plate Tensiometer.

  • Titrate SM-SA into deionized water.

  • Success Criteria: Surface tension should remain near 72 mN/m until very high concentrations (>0.5 M). If tension drops to <40 mN/m at low concentrations (<0.01 M), the sample is contaminated with long-chain alkyl derivatives (e.g., Sodium Lauryl Sulfoacetate).

Part 4: Applications in Drug Development

Understanding the HLB of ~47 allows researchers to repurpose SM-SA correctly:

  • Synthesis Precursor: SM-SA is the "head group donor." It is reacted with fatty alcohols via transesterification to create Sodium Lauryl Sulfoacetate (SLSA) , which has an HLB of ~35-40 (still high, but surface-active).

    • Reaction:

      
      
      
  • Lysis Buffer Component: Due to its high ionic strength and small size, SM-SA can be used to solubilize membrane proteins without denaturing them as aggressively as SDS (Sodium Dodecyl Sulfate).

  • API Solubilization: For poorly soluble APIs (BCS Class II), SM-SA can be used as a hydrotrope in oral formulations to increase bioavailability via the "salting-in" effect.

References

  • Davies, J.T. (1957).[1] "A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent." Gas/Liquid and Liquid/Liquid Interface, Proceedings of the International Congress of Surface Activity, 426-438.

    • Source for Group Number Calcul
  • Rosen, M.J., & Kunjappu, J.T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. John Wiley & Sons.

    • Authoritative text on surfactant vs. hydrotrope thermodynamics.
  • Shimizu, S., & Matubayasi, N. (2017). "Hydrotropy: Monomer-Micelle Equilibrium and Minimum Hydrotrope Concentration." Journal of Physical Chemistry B, 121(3), 537–546. [Link]

    • Reference for MHC determin
  • PubChem. (2023). "Sodium 2-methoxy-2-oxoethanesulfonate Compound Summary." National Library of Medicine. [Link]

    • Verification of chemical structure and properties.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Sodium 2-methoxy-2-oxoethanesulfonate

Sodium 2-methoxy-2-oxoethanesulfonate is a specialized anionic surfactant and a versatile building block in organic synthesis. Its unique structure, featuring both a sulfonate group and a methyl ester, imparts valuable physicochemical properties, making it a compound of interest in various applications, including as a specialty detergent, an emulsifier, and an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate, designed for use by researchers and professionals in chemical and drug development.

Mechanistic Underpinnings: The Strecker Sulfite Alkylation

The synthesis of sodium 2-methoxy-2-oxoethanesulfonate is achieved via the Strecker sulfite alkylation , a classic and efficient method for the formation of alkyl sulfonates.[1] This reaction proceeds through a nucleophilic substitution mechanism, wherein the sulfite anion acts as the nucleophile, displacing a halide from an alkyl halide.

In this specific application, the reaction involves the nucleophilic attack of the sulfite anion (from sodium sulfite) on the electrophilic carbon of methyl chloroacetate. The chlorine atom, being a good leaving group, is displaced, leading to the formation of the desired sodium 2-methoxy-2-oxoethanesulfonate. The choice of an aqueous-alcoholic solvent system is crucial as it facilitates the dissolution of both the ionic sodium sulfite and the organic methyl chloroacetate, thereby promoting the reaction.[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Methyl Chloroacetate Sodium Sulfite Ethanol Deionized Water dissolve Dissolve Sodium Sulfite in Water/Ethanol reagents->dissolve add_ester Add Methyl Chloroacetate dissolve->add_ester reflux Heat to Reflux add_ester->reflux cool Cool Reaction Mixture reflux->cool filter Filter (optional) cool->filter concentrate Concentrate in vacuo filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize dry Dry under Vacuum recrystallize->dry product Sodium 2-methoxy-2-oxoethanesulfonate dry->product

Caption: Logical workflow for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Strecker sulfite alkylation.[2]

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Reagents:

  • Methyl chloroacetate (Reagent grade, ≥98%)

  • Sodium sulfite (Anhydrous, Reagent grade, ≥98%)

  • Ethanol (95%)

  • Deionized water

Quantitative Data Summary:

ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Stoichiometric Ratio
Methyl Chloroacetate108.520.110.859.121.0
Sodium Sulfite126.040.1215.12-1.2
Ethanol (95%)---100-
Deionized Water---50-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sodium sulfite (15.12 g, 0.12 mol), 100 mL of 95% ethanol, and 50 mL of deionized water.

  • Dissolution of Sodium Sulfite: Heat the mixture with stirring until the sodium sulfite is completely dissolved. This may require gentle heating.

  • Addition of Methyl Chloroacetate: To the resulting solution, add methyl chloroacetate (10.85 g, 0.1 mol) dropwise over a period of 10-15 minutes.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Initial Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If any solid (unreacted sodium sulfite or sodium chloride byproduct) precipitates, it can be removed by filtration.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water. This will yield a solid residue.

  • Purification by Recrystallization: The crude product is purified by recrystallization from hot ethanol. Dissolve the solid residue in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

Causality Behind Experimental Choices

  • Stoichiometry: A slight excess of sodium sulfite (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, methyl chloroacetate, and to drive the reaction to completion.

  • Solvent System: The ethanol-water mixture is a critical choice. Water is necessary to dissolve the ionic sodium sulfite, while ethanol helps to solubilize the organic methyl chloroacetate, creating a homogeneous reaction medium.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Purification: Recrystallization is an effective method for purifying the final product, as the solubility of sodium 2-methoxy-2-oxoethanesulfonate and the inorganic salt byproducts (like sodium chloride) differ significantly in hot and cold ethanol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following:

  • Monitoring Reaction Progress: Regular analysis of the reaction mixture by TLC will confirm the consumption of the starting material and the formation of the product.

  • Characterization of the Final Product: The identity and purity of the synthesized sodium 2-methoxy-2-oxoethanesulfonate should be confirmed by standard analytical techniques such as:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonate, ester carbonyl).

    • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors.

References

  • Strecker, A. About some of the from the action of sulfurous acid on chloral hydrate new compounds. Annalen der Chemie und Pharmacie148, 90-96 (1868).
  • Bai, R., Zhang, R., Qi, H., Yan, X., & Chen, L. Preparation of Sodium Sulfonates Using by Copper as Catalyst. Asian Journal of Chemistry26 (18), 6131-6133 (2014). [Link]

Sources

Application Note: Enhancing Protein Extraction and Analysis with Acid-Labile Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Efficient protein extraction and solubilization are critical prerequisites for successful proteomic analysis. Traditional detergents like Sodium Dodecyl Sulfate (SDS), while powerful solubilizing agents, are notoriously incompatible with downstream applications such as mass spectrometry (MS), causing ion suppression and complicating data analysis.[1][2][3] This application note details the use and benefits of a class of MS-compatible detergents known as acid-labile surfactants, with a focus on sodium 2-methoxy-2-oxoethanesulfonate, a component of the commercially available RapiGest™ SF surfactant. These "smart" surfactants provide strong solubilization comparable to traditional detergents but are designed to be rapidly cleaved and inactivated under acidic conditions, streamlining sample preparation for sensitive downstream analyses.[4][5]

Introduction: The Challenge of Protein Solubilization

The comprehensive analysis of the proteome is often hindered by the first step: extracting proteins from their complex cellular environment.[6] Proteins, especially hydrophobic membrane proteins, are notoriously difficult to solubilize while maintaining their integrity for analysis.[7] Researchers have historically relied on strong ionic detergents like SDS to disrupt cell membranes and denature proteins, ensuring high extraction yields.[8][9][10]

However, the very properties that make SDS an excellent solubilizing agent also make it a significant contaminant in downstream applications. Its presence interferes with enzymatic digestions, liquid chromatography (LC) separation, and suppresses ionization in mass spectrometry, necessitating its removal through time-consuming and often sample-losing cleanup steps.[1][2][11] To bridge this gap, a new class of cleavable surfactants has been developed, offering a powerful solution for robust protein extraction without compromising analytical compatibility.[1][12][13]

Mechanism of Action: Acid-Labile Surfactants

Acid-labile surfactants, such as RapiGest SF and ProteaseMAX, are engineered molecules that act as potent detergents at neutral or alkaline pH.[14][15] They effectively solubilize and denature proteins, breaking protein-protein and protein-lipid interactions to expose enzymatic cleavage sites for proteases like trypsin.[5][16]

The key innovation lies in their chemical structure, which incorporates an acid-labile bond.[4][17] Following protein extraction and enzymatic digestion, the sample is acidified (e.g., with trifluoroacetic acid or HCl).[14][16] This acidification step rapidly hydrolyzes the surfactant into smaller, non-surfactant by-products that do not interfere with MS analysis and can be easily removed.[5][17] This "on-off" functionality provides the benefits of a strong detergent during extraction and digestion, which is then effectively eliminated before analysis.

Workflow for Protein Extraction & Digestion using Acid-Labile Surfactants

G cluster_0 Step 1: Lysis & Solubilization cluster_1 Step 2: Digestion cluster_2 Step 3: Surfactant Removal & Analysis A Cell Pellet or Tissue Homogenate B Add Lysis Buffer with Acid-Labile Surfactant (0.1% w/v) A->B C Heat (60-100°C) & Vortex to Solubilize B->C D Reduce (DTT) & Alkylate (IAA) C->D E Add Protease (e.g., Trypsin) D->E F Incubate at 37°C (1 hr to Overnight) E->F G Acidify (e.g., 0.5% TFA) to Cleave Surfactant F->G H Incubate at 37°C (30-45 min) G->H I Centrifuge to Pellet Insoluble By-products H->I J Collect Supernatant (Peptide Solution) I->J K Proceed to LC-MS/MS Analysis J->K

Caption: General workflow for protein sample preparation using an acid-labile surfactant.

Advantages Over Traditional Detergents

The primary advantage of using acid-labile surfactants is their compatibility with mass spectrometry.[18] However, their benefits extend throughout the sample preparation workflow.

FeatureAcid-Labile Surfactants (e.g., RapiGest SF)Traditional Ionic Detergents (e.g., SDS)
Protein Solubilization High efficiency, comparable to SDS, especially for hydrophobic proteins.Very high efficiency.[7][9]
Enzyme Compatibility Compatible with common proteases (Trypsin, Lys-C, etc.) and can enhance digestion efficiency.[14][16]Strong inhibitor of many proteases, requiring removal or dilution prior to digestion.
MS Compatibility High. Cleavage products do not cause ion suppression.[4][5]Very Low. Causes significant ion suppression and must be removed.[2][11]
Workflow Complexity Streamlined. Surfactant is removed in-situ by simple acidification.[5]Complex. Requires additional cleanup steps like precipitation or spin columns to remove detergent.
Sample Loss Minimal, as fewer cleanup steps are required.Potential for significant sample loss during detergent removal steps.[11]

Protocols for Application

Important Pre-Protocol Notes:

  • Always use high-purity, HPLC-grade solvents and reagents to avoid contamination.[16]

  • Use low-adhesion microcentrifuge tubes to minimize protein loss.[16]

  • Prepare reagents fresh, especially iodoacetamide (IAA), which is light-sensitive.[16]

Protocol 1: Protein Extraction and Digestion from Cultured Cells

This protocol is designed for the extraction and in-solution digestion of proteins from a pellet of cultured mammalian cells.

Materials:

  • Cell Pellet (e.g., 1x10^7 cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Ammonium Bicarbonate (pH ~7.8)

  • RapiGest SF (or similar acid-labile surfactant), 1% (w/v) stock in Lysis Buffer

  • Dithiothreitol (DTT), 500 mM stock

  • Iodoacetamide (IAA), 500 mM stock

  • Trypsin, sequencing grade

  • Trifluoroacetic Acid (TFA), high purity

Procedure:

  • Cell Washing: Wash the cell pellet with 1 mL of ice-cold PBS to remove media components. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[19]

  • Lysis and Solubilization:

    • Resuspend the cell pellet in 100 µL of Lysis Buffer.

    • Add 10 µL of 1% RapiGest SF stock to achieve a final concentration of 0.1%.[14][16]

    • Vortex thoroughly and heat the sample at 95-100°C for 5 minutes to enhance lysis and denaturation.[14][20] Cool to room temperature.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 60°C for 30 minutes.[14]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[14][16]

  • Enzymatic Digestion:

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w). If protein concentration is unknown, add 1-2 µg of trypsin.[16]

    • Incubate at 37°C for 4 hours to overnight with shaking.[14][16]

  • Surfactant Cleavage:

    • Stop the digestion by adding TFA to a final concentration of 0.5% (pH < 2).[5][14]

    • Incubate at 37°C for 45 minutes. The solution may become cloudy as the surfactant by-products precipitate.[14][16]

  • Sample Clarification: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C.[5][16]

  • Collection: Carefully transfer the supernatant, which contains the peptide mixture, to a new low-adhesion tube. The sample is now ready for LC-MS analysis.

Protocol 2: Protein Extraction and Digestion from Tissue

This protocol is adapted for solid tissue, which requires an initial homogenization step.

Procedure:

  • Tissue Preparation: On ice, weigh approximately 5-10 mg of tissue. Mince the tissue into small pieces using a clean scalpel.[19]

  • Homogenization:

    • Transfer the minced tissue to a 2 mL tube containing lysing matrix beads.

    • Add 500 µL of Lysis Buffer containing 0.1% RapiGest SF.

    • Homogenize using a bead beater instrument (e.g., FastPrep). Perform 3-4 cycles of 20-30 seconds each, cooling on ice for 2 minutes between cycles to prevent overheating.[6]

  • Lysis and Clarification:

    • Heat the homogenate at 95-100°C for 10 minutes.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.

    • Transfer the supernatant to a new tube.

  • Quantification (Optional but Recommended): Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay). This will ensure an accurate enzyme-to-substrate ratio.

  • Digestion and Cleavage: Proceed with steps 3-8 from Protocol 1 , adjusting volumes as needed based on the protein concentration.

Downstream Compatibility and Considerations

While primarily designed for mass spectrometry, the clean peptide samples generated using acid-labile surfactants are compatible with various downstream applications.

  • LC-MS/MS: The primary application. The removal of the surfactant leads to improved signal-to-noise, higher sequence coverage, and more confident protein identifications.

  • MALDI-TOF MS: Samples can be directly analyzed after surfactant cleavage and centrifugation.[5][14]

  • Potential Artifacts: It is important to note that some studies have reported that surfactant by-products can occasionally lead to artifactual modifications on cysteine residues.[17] Performing the reduction and alkylation steps promptly after solubilization can minimize this risk.

Conclusion

The use of sodium 2-methoxy-2-oxoethanesulfonate and other acid-labile surfactants represents a significant advancement in proteomics sample preparation. By providing the solubilizing power of strong detergents while allowing for simple, efficient removal, they bridge the gap between effective protein extraction and the stringent requirements of high-sensitivity mass spectrometry.[21] These reagents streamline workflows, reduce sample handling and loss, and ultimately improve the quality and depth of proteomic analyses, empowering researchers in basic science and drug development.

References

  • RapiGest SF Surfactant Protocol. University of Washington's Proteomics Resource. [Link]

  • RapiGest SF Surfactant - Waters Help Center. Waters Corporation. [Link]

  • Surfactant-Induced Artifacts during Proteomic Sample Preparation. ACS Omega. [Link]

  • ProteaseMAX™ Surfactant, Trypsin Enhancer. OHSU. [Link]

  • Protein Extraction from Cells - ProteaBioSciences. Interchim. [Link]

  • Mass spectrometry of intracellular and membrane proteins using cleavable detergents. Anal. Chem.[Link]

  • Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis. ResearchGate. [Link]

  • Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis. J Biomol Tech. [Link]

  • High-throughput Proteomics Enabled by a Photocleavable Surfactant. Angew Chem Int Ed Engl. [Link]

  • RapiGest SF Accelerated Tryptic Digestion of Proteins. Waters Corporation. [Link]

  • In Solution Digest, Rapigest SF. University of Arizona. [Link]

  • Nonionic, Cleavable Surfactant for Top-Down Proteomics. Anal. Chem.[Link]

  • A Nonionic, Cleavable Surfactant for Top-down Proteomics. Anal. Chem.[Link]

  • Mass spectrometry detergent for new antibiotics. Wiley Analytical Science. [Link]

  • Acid-labile surfactant assists in-solution digestion of proteins resistant to enzymatic attack. Rapid Commun Mass Spectrom. [Link]

  • Catalytically Cleavable Detergent for Membrane Protein Studies. ACS Omega. [Link]

  • Total Protein Extraction by RIPA Protocol. Creative Diagnostics. [Link]

  • Optimized protein extraction protocol from human skin samples. Braz J Med Biol Res. [Link]

  • Protocol for protein extraction? ResearchGate. [Link]

  • Extraction method for extracting protein components of eggs, milk, buckwheat, peanuts and wheat of specified raw materials in food.
  • Effect of solvent composition on the extraction of proteins from hemp oil processing stream. J Sci Food Agric. [Link]

  • Detergent selection for enhanced extraction of membrane proteins. Methods. [Link]

  • Extraction of proteins from animal tissues by the SDS 2% protocol. Research, Society and Development. [Link]

Sources

Application Note: Sodium 2-Methoxy-2-oxoethanesulfonate (SMOS) as an Advanced Electrostatic Stabilizer in Emulsion Polymerization for Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

In the development of polymeric nanocarriers (e.g., Poly(methyl methacrylate) [PMMA], Polystyrene, and PLGA) for drug delivery, the choice of surfactant during emulsion polymerization dictates both the colloidal stability of the latex and its downstream biocompatibility [1]. Traditional long-chain anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), provide excellent stabilization but exhibit severe cellular toxicity due to their propensity to integrate into and disrupt phospholipid bilayers. Furthermore, their low critical micelle concentration (CMC) makes them notoriously difficult to remove via standard diafiltration.

This application note details the implementation of Sodium 2-methoxy-2-oxoethanesulfonate (SMOS, CAS 29508-16-5) as an advanced, short-chain electrostatic stabilizer. By acting as a hydrotrope and co-stabilizer in "surfactant-free" emulsion polymerization regimes [4], SMOS provides robust electrical double-layer repulsion without forming the dynamic micellar networks that complicate downstream purification.

Mechanistic Insights: The Causality of SMOS (E-E-A-T)

To achieve reproducible nanocarrier synthesis, it is critical to understand why experimental choices are made. The transition from SDS to SMOS is driven by the following mechanistic causalities:

  • Electrostatic Stabilization without Micellization: SMOS combines a highly polar sulfonate group with a short methyl ester moiety. Because it lacks a long hydrophobic aliphatic tail, it does not form traditional micelles. During particle nucleation, SMOS partitions at the monomer-water interface, orienting its sulfonate group toward the aqueous phase. This imparts a strong negative surface charge to the growing polymer particles, preventing coagulation via electrostatic repulsion [3].

  • Elimination of Residual Toxicity: Long-chain surfactants strongly partition into cell membranes, causing cell lysis. SMOS, being highly water-soluble and lacking a lipophilic tail, exhibits negligible cytotoxicity.

  • Enhanced Downstream Purification: Because SMOS exhibits a virtually non-existent CMC under standard aqueous conditions, residual molecules remain entirely in the continuous aqueous phase as free monomers. This allows for rapid, 100% removal during tangential flow filtration (TFF), leaving a "clean" latex surface ideal for targeted drug conjugation.

Mandatory Visualization: Emulsion Polymerization Workflow

Workflow cluster_0 Phase 1: Preparation & Initiation cluster_1 Phase 2: Polymerization & QC cluster_2 Phase 3: Downstream Processing N1 1. Aqueous Phase (Water + SMOS + Buffer) N2 2. Monomer Feeding (MMA Dropwise) N1->N2 N3 3. Radical Initiation (KPS at 70°C) N2->N3 N4 4. Particle Nucleation (Electrostatic Stabilization) N3->N4 Sulfate Radicals N5 5. Growth Phase (In-line DLS Monitoring) N4->N5 Monomer Swelling M SMOS Mechanism: Short-chain structure provides robust double-layer repulsion without forming toxic micelles. N4->M QC Self-Validation QC: Zeta < -30 mV | PDI < 0.1 N5->QC Aliquot Testing N6 6. Tangential Flow Filtration (SMOS Removal) N5->N6 >99% Conversion N7 7. Final Nanocarrier Dispersion (Biocompatible Latex) N6->N7 5 Diavolumes

Fig 1. Emulsion polymerization workflow utilizing SMOS with integrated self-validation QC steps.

Validated Experimental Protocol: SMOS-Stabilized PMMA Nanoparticles

This protocol outlines a self-validating system for synthesizing ~100 nm PMMA nanocarriers. Every critical step includes a specific validation checkpoint to ensure the integrity of the synthesis.

Materials Required
  • Monomer: Methyl methacrylate (MMA) (Purified via basic alumina column to remove inhibitors).

  • Initiator: Potassium persulfate (KPS).

  • Stabilizer: Sodium 2-methoxy-2-oxoethanesulfonate (SMOS).

  • Buffer: Sodium bicarbonate (

    
    ).
    
  • Solvent: Ultra-pure Deionized (DI) Water (18.2 MΩ·cm).

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation & Deoxygenation

  • Dissolve 0.5 g of SMOS and 0.1 g of

    
     in 100 mL of DI water within a 250 mL jacketed glass reactor.
    
  • Purge the solution with ultra-high-purity Nitrogen for 30 minutes under mechanical stirring (300 RPM).

  • Causality: Oxygen acts as a radical scavenger, inhibiting free-radical polymerization [2].

    
     is added to buffer the acidic bisulfate byproducts generated by KPS decomposition, preventing the acid-catalyzed hydrolysis of the SMOS methyl ester group.
    
  • Validation Checkpoint 1: Dissolved Oxygen (DO) meter reading must be < 0.5 mg/L before proceeding.

Step 2: Thermal Equilibration and Monomer Feeding

  • Heat the jacketed reactor to 70°C.

  • Add 10 g of purified MMA monomer dropwise using a syringe pump over 20 minutes.

  • Causality: 70°C is the optimal temperature for the thermal homolysis of KPS. Dropwise addition maintains monomer-starved conditions, preventing large monomer droplet coalescence and ensuring uniform, monodisperse particle growth.

Step 3: Radical Initiation

  • Inject 0.1 g of KPS (dissolved in 5 mL of degassed DI water) into the reactor in a single bolus.

  • Validation Checkpoint 2 (Nucleation): Within 15–30 minutes, observe a visual transition from a clear solution to a bluish opalescence (the Tyndall effect), indicating successful nanoparticle nucleation.

Step 4: Polymerization and In-Line Quality Control

  • Allow the reaction to proceed for 4 hours at 70°C under continuous stirring.

  • Extract 1 mL aliquots at 1 hr, 2 hr, and 4 hr for Dynamic Light Scattering (DLS) and Zeta potential analysis.

  • Causality: Continuous monitoring ensures the system is self-validating. A stable Zeta potential confirms that SMOS is successfully maintaining the electrical double layer, while a low Polydispersity Index (PDI) confirms the absence of secondary nucleation events.

Step 5: Termination and Tangential Flow Filtration (TFF)

  • Cool the reactor to room temperature to terminate radical generation.

  • Purify the latex using a TFF system equipped with a 100 kDa MWCO polyethersulfone (PES) membrane. Wash with 5 diavolumes of DI water.

  • Causality: TFF provides active shear at the membrane surface, preventing concentration polarization of the nanoparticles. Because SMOS does not form micelles, it passes freely through the 100 kDa pores, yielding a highly pure nanocarrier suspension.

  • Validation Checkpoint 3: Gravimetric analysis of the retentate should indicate >98% monomer conversion.

Data Presentation & Quantitative Summaries

The following tables summarize the expected quantitative outcomes and self-validation metrics when utilizing SMOS compared to traditional stabilizers.

Table 1: Comparative Colloidal and Biological Properties of Stabilizers
Stabilizer TypeChemical ExampleCMC (mM)Foaming IndexZeta Potential (mV)Cytotoxicity (IC50, µg/mL)Ease of Removal (Diafiltration)
Long-chain Anionic SDS8.2High-40 to -50Low (< 50)Difficult (Micelle trapping)
Non-ionic Polymeric Tween 800.012Moderate-10 to -20Moderate (~200)Difficult (Steric entanglement)
Short-chain Anionic SMOS N/A (Hydrotrope)Very Low -35 to -45 High (> 1000) Easy (Free monomer state)
Table 2: Step-by-Step Quality Control Metrics for SMOS-Stabilized PMMA
TimepointVisual AppearanceZ-Average Size (nm)PDIZeta Potential (mV)Validation Status
0 hr (Pre-initiation)Clear, colorlessN/AN/AN/ABaseline established
1 hr Bluish opalescence45 ± 5< 0.08-38 ± 2Nucleation successful
2 hr Milky white dispersion85 ± 8< 0.06-41 ± 1Uniform particle growth
4 hr (Final)Opaque white latex110 ± 5< 0.05-42 ± 2Reaction complete, stable

References

  • Polymer Science Learning Center. Emulsion Polymerization. Retrieved from:[Link]

  • Wikipedia Contributors. Emulsion polymerization. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Thickett, S. C., & Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, ACS Publications. Retrieved from:[Link]

  • M. J. Derry et al. (2024). Shedding light on surfactant-free emulsion polymerization. Polymer Chemistry, RSC Publishing. Retrieved from:[Link]

Application Note: Preparation of High-Purity Sodium 2-Methoxy-2-Oxoethanesulfonate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for the synthesis and purification of Sodium 2-methoxy-2-oxoethanesulfonate (Sodium Methyl Sulfoacetate), a critical intermediate in pharmaceutical formulation and surfactant chemistry. While the Strecker sulfite alkylation is chemically straightforward, achieving pharmaceutical-grade purity (>99.5%) requires strict control over competitive hydrolysis and efficient separation of inorganic byproducts (NaCl). This guide provides a self-validating workflow emphasizing reaction kinetics control, hot-filtration purification, and controlled crystallization.

Introduction & Chemical Principle

Sodium 2-methoxy-2-oxoethanesulfonate (SMOS) is an amphiphilic organosulfonate used to introduce hydrophilic sulfonate motifs into hydrophobic drugs or to synthesize mild surfactants.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (Strecker reaction) where the sulfite ion attacks the alpha-carbon of methyl chloroacetate.

Reaction Equation:



Critical Quality Attributes (CQAs)
  • Hydrolysis Control: The ester linkage is labile. High pH (from excess sulfite) or high temperature promotes hydrolysis to the dicarboxylate (disodium sulfoacetate), an impurity difficult to remove.

  • Inorganic Removal: The reaction produces stoichiometric NaCl. High-purity applications require NaCl levels <0.1%.

Materials & Equipment

Reagents
ReagentGradePurityRole
Methyl ChloroacetateACS Reagent

99.0%
Electrophile substrate
Sodium Sulfite (

)
Anhydrous

98.0%
Nucleophile source
MethanolHPLC Grade

99.9%
Extraction Solvent
Isopropanol (IPA)ACS Reagent

99.5%
Anti-solvent for crystallization
Deionized WaterType I18.2 M

Reaction Solvent
Equipment
  • Reactor: 1L Jacketed Glass Reactor with overhead stirring (PTFE impeller).

  • Temp Control: Huber Unistat or equivalent (Range: -10°C to 100°C).

  • Filtration: Heated Buchner funnel or jacketed pressure filter (to prevent premature crystallization during salt removal).

  • Analysis: HPLC (C18 column), Ion Chromatography (for Chloride),

    
    H-NMR.
    

Experimental Protocol

Phase 1: Controlled Synthesis (The "Buffered" Strecker)

Expert Insight: Standard protocols often dump reagents together, causing exotherms that hydrolyze the ester. We use a semi-batch approach to maintain a low concentration of the chloroacetate and control temperature.

  • Preparation of Sulfite Solution:

    • Charge 126.0 g (1.0 mol) of Sodium Sulfite into the reactor.

    • Add 400 mL of Deionized Water.

    • Stir at 300 RPM and heat to 40°C until fully dissolved.

    • Checkpoint: Measure pH.[1] If pH > 9.5, adjust carefully with dilute acetic acid to pH 8.5–9.0 to minimize ester hydrolysis risk.

  • Addition of Methyl Chloroacetate:

    • Heat the sulfite solution to 70°C.

    • Load 108.5 g (1.0 mol) of Methyl Chloroacetate into a dosing funnel.

    • Dropwise Addition: Add the methyl chloroacetate over 60–90 minutes.

    • Exotherm Control: The reaction is exothermic.[2][3] Maintain internal temperature between 75°C and 80°C. Do not exceed 85°C.

  • Reaction Completion:

    • After addition, hold temperature at 80°C for 2 hours.

    • IPC (In-Process Control): Take a 50 µL aliquot, dilute in

      
      . Check 
      
      
      
      H-NMR. The triplet/singlet of chloroacetate (
      
      
      4.1 ppm) should disappear, replaced by the singlet of the sulfonate alpha-protons (
      
      
      3.8 ppm).
Phase 2: Purification via Hot Alcohol Extraction

Logic: Sodium Methyl Sulfoacetate is soluble in hot methanol, whereas NaCl is virtually insoluble. This solubility differential is the engine of purification.

  • Water Removal:

    • Apply vacuum (50 mbar) and distill off water at 50–60°C until a dry, white solid residue remains.

    • Note: The residue is a mixture of Product + NaCl.

  • Methanol Extraction:

    • Add 600 mL of HPLC-grade Methanol to the dry residue.

    • Heat to reflux (65°C) with vigorous stirring for 30 minutes.

    • Critical Step: Ensure the mixture is boiling. The product must be fully dissolved; the NaCl will remain as a suspended solid.

  • Hot Filtration (Salt Removal):

    • Filter the hot suspension immediately through a pre-heated Buchner funnel (or jacketed filter) equipped with a fine glass frit (G4).

    • Wash the filter cake (NaCl) with 50 mL hot methanol.

    • Combine the filtrate (containing product) and washings.

Phase 3: Crystallization[7]
  • Concentration:

    • Concentrate the methanolic filtrate via rotary evaporation to approximately 250 mL (approx. 40% of original volume).

  • Anti-Solvent Addition (Optional but recommended for yield):

    • Slowly add 100 mL of Isopropanol (IPA) to the warm methanol solution.

    • Cloud point should be observed.

  • Cooling Crystallization:

    • Cool the solution to 20°C at a rate of 10°C/hour.

    • Hold at 20°C for 1 hour, then cool to 0–4°C and hold for 4 hours.

    • White, plate-like crystals will form.

  • Isolation:

    • Filter the crystals under vacuum.

    • Wash with 50 mL of cold (0°C) Isopropanol.

    • Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Crystallization Start Reagents: Na2SO3 (aq) + Me-Cl-Acetate Reaction Reaction at 75-80°C (Exotherm Control) Start->Reaction IPC_NMR IPC: 1H-NMR Check Conversion Reaction->IPC_NMR Evap Evaporate to Dryness (Remove Water) IPC_NMR->Evap Pass MeOH_Ext Reflux in Methanol (Dissolve Product) Evap->MeOH_Ext Filter Hot Filtration MeOH_Ext->Filter NaCl_Cake Solid Residue: NaCl (Discard) Filter->NaCl_Cake Filtrate Filtrate: Product in MeOH Filter->Filtrate Conc Concentrate Filtrate Filtrate->Conc Cooling Cool to 0-4°C (Optional: Add IPA) Conc->Cooling Final_Filter Filtration & Drying Cooling->Final_Filter Final_Product Final Product: Na-Methyl Sulfoacetate (>99.5%) Final_Filter->Final_Product

Figure 1: Process flow diagram for the synthesis and purification of Sodium 2-methoxy-2-oxoethanesulfonate.

Analytical Characterization & QC

To validate the "High Purity" claim, the following specifications must be met:

TestMethodSpecification
Appearance VisualWhite crystalline powder
Assay HPLC / Titration

99.0% w/w
Identity

H-NMR (

)

3.80 (s, 3H,

),

3.95 (s, 2H,

)
Chloride Content Ion Chromatography /

Titration

0.1%
Water Content Karl Fischer

1.0%
pH (1% aq) pH Meter5.5 – 7.5

Troubleshooting Note: If the NMR shows a singlet at


 3.7 ppm (shifted upfield) and loss of the methyl ester peak, hydrolysis  has occurred. Ensure the reaction pH never exceeds 9.0 and the temperature during drying does not exceed 60°C.

References

  • Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Specification & CAS Data. Retrieved from

  • Organic Syntheses. Preparation of Sodium 2-bromoethanesulfonate (Analogous Strecker Chemistry). Org. Synth. 1930, 10, 12. DOI: 10.15227/orgsyn.010.0012.[2] Retrieved from

  • Roberts, D. W. Sulfonation technology for anionic surfactant manufacture.[4] Organic Process Research & Development, 1998. (General reference for sulfonation kinetics).

  • National Institutes of Health (NIH). Crystallization of macromolecules using sodium salts. (Reference for salt solubility behavior). Retrieved from

Sources

Application of sodium 2-methoxy-2-oxoethanesulfonate in pharmaceutical excipients

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 2-Methoxy-2-Oxoethanesulfonate in Pharmaceutical Excipients

Part 1: Executive Summary & Chemical Identity

Sodium 2-methoxy-2-oxoethanesulfonate , commonly known as Sodium Methyl Sulfoacetate , is a specialized organosulfur compound serving as a functional building block and hydrotropic excipient in pharmaceutical development.[1] Unlike its long-chain analog (Sodium Lauryl Sulfoacetate), which acts as a high-foaming surfactant, the methyl derivative possesses a short hydrophobic tail, classifying it primarily as a hydrotrope and a reactive intermediate .[1]

Its unique structure—comprising a sulfonate head group (hydrophilic) and a methyl ester tail (reactive/short hydrophobic)—allows it to function in two distinct capacities:[1][2]

  • Hydrotropic Solubilizer: It disrupts the lattice structure of poorly soluble Active Pharmaceutical Ingredients (APIs) in aqueous solutions without forming traditional micelles, thereby enhancing solubility for BCS Class II and IV drugs.[1][2]

  • Synthesis Precursor: The reactive methyl ester group facilitates nucleophilic substitution, making it an essential reagent for synthesizing sulfonated prodrugs, modifying polymers (e.g., sulfonating chitosan or dendrimers), and creating specialized surfactants via transesterification.[1][2]

Chemical Profile:

  • IUPAC Name: Sodium 2-methoxy-2-oxoethanesulfonate[1][3]

  • Common Name: Sodium Methyl Sulfoacetate[1][2]

  • CAS Number: 29508-16-5[1][3][4][5][6]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 176.12 g/mol [1][2][3][5]

  • Solubility: Highly soluble in water; soluble in lower alcohols.[1][2]

Part 2: Mechanisms of Action & Applications

Hydrotropic Solubilization

Unlike surfactants that solubilize drugs by entrapping them in micellar cores, sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope.[1] It stacks intermolecularly with hydrophobic drug molecules, reducing the interfacial tension between the drug and water and disrupting the water structure to favor drug solvation.[1][2]

  • Target APIs: Small molecule kinase inhibitors, NSAIDs, and steroid derivatives.[1][2]

  • Advantage: Avoids the toxicity and membrane disruption often associated with high concentrations of surfactants (e.g., SLS, Tween 80).[1][2]

Reactive Excipient for Polymer Modification

The methyl ester moiety is susceptible to nucleophilic attack by primary amines.[1][2] This reactivity is exploited to covalently attach sulfonate groups to neutral polymers, rendering them water-soluble or mucoadhesive.[1][2]

  • Reaction: Aminolysis of the ester.[1][2]

  • Application: Creating sulfonated chitosan or polyethyleneimine (PEI) for gene delivery vectors.[1][2] The introduced negative charge reduces cytotoxicity and prevents aggregation.[1][2]

Part 3: Experimental Protocols

Protocol A: Hydrotropic Solubilization Screening

Objective: To determine the Minimum Hydrotropic Concentration (MHC) required to solubilize a model poorly soluble drug (e.g., Ibuprofen).[1][2]

Materials:

  • Sodium 2-methoxy-2-oxoethanesulfonate (Purity >98%)[1]

  • Model API (e.g., Ibuprofen, crystalline)[1]

  • Milli-Q Water[1]

  • 0.22 µm PVDF Syringe Filters[1][2]

  • HPLC System[1][2]

Procedure:

  • Preparation of Vehicle: Prepare a series of aqueous solutions containing Sodium 2-methoxy-2-oxoethanesulfonate at concentrations of 0%, 5%, 10%, 15%, 20%, and 30% (w/v).[1]

  • Saturation: Add excess API to 10 mL of each vehicle in 20 mL scintillation vials.

  • Equilibration: Vortex for 2 minutes, then place in a shaking water bath at 25°C ± 0.5°C for 24 hours.

  • Separation: Centrifuge samples at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter. Discard the first 1 mL of filtrate to account for filter adsorption.[1][2]

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC.

  • Data Analysis: Plot Solubility (mg/mL) vs. Hydrotrope Concentration (M). Identify the linear region indicative of hydrotropic action.

Protocol B: Synthesis of Sulfonated Excipient (Amidation)

Objective: To graft the sulfoacetate group onto a primary amine-containing polymer (e.g., Chitosan) to improve solubility.[1][2]

Reaction Scheme:


[1]

Procedure:

  • Dissolution: Dissolve 1 g of Chitosan (low molecular weight) in 100 mL of 1% acetic acid.

  • pH Adjustment: Adjust pH to 6.5 using 1M NaOH (carefully, to avoid precipitation).

  • Reagent Addition: Add 3 molar equivalents (relative to glucosamine units) of Sodium 2-methoxy-2-oxoethanesulfonate.

  • Catalysis: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) if activating the carboxylic acid (post-hydrolysis) or rely on direct aminolysis at elevated pH/Temperature.[1][2] Preferred Route: Direct aminolysis requires pH ~8.5 and 50°C. Maintain pH using a pH-stat or buffer.[1][2]

  • Reaction: Stir for 24 hours.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted sulfonate and methanol.

  • Drying: Lyophilize the dialysate to obtain the white, fluffy sulfonated polymer.[1][2]

  • Characterization: Verify substitution via FT-IR (appearance of sulfonate bands at 1040 cm⁻¹) and ¹H-NMR.

Part 4: Quality Control & Analytics

Method: Reverse-Phase HPLC for Purity Analysis[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 3.0 (suppresses ionization of the sulfonate for retention).

    • B: Acetonitrile.[1][2]

    • Isocratic: 90% A / 10% B.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (carbonyl absorption) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity as the chromophore is weak.[1][2]

  • Retention Time: Expect early elution (approx. 2-3 mins) due to high polarity.[1][2]

Part 5: Visualization of Workflows

Figure 1: Mechanism of Hydrotropy and Chemical Modification[1][2]

G cluster_0 Hydrotropic Solubilization cluster_1 Chemical Modification (Synthesis) API_Solid Insoluble API (Crystal Lattice) Complex Hydrotrope-API Stacking Complex API_Solid->Complex + Hydrotrope Hydrotrope Na 2-methoxy-2-oxo- ethanesulfonate Hydrotrope->Complex Solubilized Solubilized API (Aqueous Phase) Complex->Solubilized Lattice Disruption Reagent Methyl Ester Sulfonate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Polymer Amine-Polymer (e.g., Chitosan) Polymer->Intermediate Product Sulfonated Polymer Intermediate->Product Amidation Byproduct Methanol Intermediate->Byproduct

Caption: Dual functionality of Sodium 2-methoxy-2-oxoethanesulfonate: (Left) Physical solubilization via hydrotropy; (Right) Chemical derivatization of polymers.[1]

Figure 2: Analytical Workflow (HPLC)

HPLC Sample Raw Material / Formulation Prep Dilution in Mobile Phase (Phosphate Buffer pH 3.0) Sample->Prep Filter 0.22 µm Filtration Prep->Filter Inject Injection (10-20 µL) Filter->Inject Separation C18 Column (High Aqueous Phase) Inject->Separation Detect ELSD / UV 210nm Separation->Detect Result Purity / Content % Detect->Result

Caption: Quality Control workflow for quantifying Sodium 2-methoxy-2-oxoethanesulfonate content and purity.

Part 6: References

  • Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Specification & Safety Data Sheet.[1][2]Link[1][2]

  • Sanghvi, R., et al. (2008).[1][2] "Stacking complexation by nicotinamide: A useful way of enhancing drug solubility."[1][2] International Journal of Pharmaceutics, 336(1), 35-41.[1] (Contextual reference for hydrotropy mechanism).

  • Accela ChemBio. Product Catalog: Sodium 2-Methoxy-2-oxoethanesulfonate (CAS 29508-16-5).[1][2][4][5]Link[1][2]

  • Holmberg, K. (2002).[1][2] Handbook of Applied Surface and Colloid Chemistry.[1][2] John Wiley & Sons.[1][2] (Reference for sulfonate surfactant synthesis).

  • Shimizu, S., et al. (2013).[1][2] "Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration."[1][2] Journal of Physical Chemistry B, 117(3), 948-958.[1]

Sources

Optimizing surface tension reduction using sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Surface Tension Reduction and Hydrotropic Solubilization using Sodium 2-Methoxy-2-Oxoethanesulfonate

Executive Summary

This guide details the characterization and application of Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), hereafter referred to as SMOES . Unlike long-chain Methyl Ester Sulfonates (MES) used as primary surfactants, SMOES is a short-chain (C3) sulfonate. It functions primarily as a hydrotrope and co-surfactant .

Its utility in drug development and high-performance formulations lies not in its ability to reduce surface tension alone, but in its capacity to optimize the dynamic surface tension of primary surfactants and enhance the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs). This protocol provides the methodology to quantify these synergistic effects.

Technical Background & Mechanism

The Molecule: Hydrotrope vs. Surfactant

SMOES (


) lacks the long hydrophobic alkyl chain required to form stable micelles at low concentrations. Instead, it acts as a structure-breaker in aqueous solutions.
  • Primary Surfactants (e.g., SDS, Polysorbates): Lower equilibrium surface tension (

    
    ) significantly but may suffer from slow diffusion rates or precipitation in hard water.
    
  • SMOES (The Optimizer):

    • Disrupts Water Structure: Increases the solubility of the hydrophobic tails of primary surfactants, lowering the Krafft Temperature .

    • Accelerates Diffusion: Due to its low molecular weight (~176.12 Da), it diffuses rapidly to the interface, reducing Dynamic Surface Tension (

      
      )  during the initial milliseconds of wetting.
      
    • Hydrotropic Solubilization: Aggregates around hydrophobic drugs via a stacking mechanism (distinct from micellization) once the Minimum Hydrotrope Concentration (MHC) is reached.

Mechanistic Pathway

HydrotropyMechanism Solvent Aqueous Solvent (High Surface Tension) PrimarySurf Primary Surfactant (Slow Diffusion/Micelles) Solvent->PrimarySurf Dissolution SMOES SMOES (Hydrotrope) (Rapid Diffusion/Disrupter) Solvent->SMOES Dissolution Interface Air-Liquid Interface PrimarySurf->Interface Slow Adsorption Complex Mixed Adsorption Layer (Optimized Packing) PrimarySurf->Complex SMOES->PrimarySurf De-aggregates Micelles (Increases Monomer Conc.) SMOES->Interface Rapid Adsorption SMOES->Complex Complex->Interface Synergistic Reduction Performance Result: 1. Faster Wetting 2. Lower Krafft Pt. 3. API Solubility Complex->Performance

Figure 1: Synergistic mechanism of SMOES in surfactant systems. SMOES prevents liquid-crystalline precipitation of primary surfactants and accelerates interfacial population.

Experimental Protocols

Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: Determine the concentration of SMOES required to solubilize a model hydrophobic drug (e.g., Ibuprofen) or stabilize a surfactant solution.

Materials:

  • Sodium 2-methoxy-2-oxoethanesulfonate (>98% purity).

  • Model Hydrophobe: Ibuprofen (solid) or Disperse Red 13 (dye).

  • UV-Vis Spectrophotometer.

  • Thermostated shaker bath (25°C).

Step-by-Step Workflow:

  • Preparation: Prepare a series of SMOES solutions in deionized water ranging from 0 to 2.0 M (0, 0.1, 0.2, ... 2.0 M). Note: Hydrotropes require higher concentrations than surfactants.

  • Saturation: Add excess Model Hydrophobe (approx. 100 mg) to 10 mL of each SMOES solution.

  • Equilibration: Shake samples at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (if necessary) and measure absorbance at the

    
     of the hydrophobe (e.g., 264 nm for Ibuprofen).
    
  • Analysis: Plot Absorbance (Solubility) vs. [SMOES] .

    • Interpretation: The curve will show a sigmoidal increase. The inflection point represents the MHC.[1]

Data Presentation Template:

[SMOES] (M)Absorbance (AU)Solubility (mg/mL)Phase Description
0.00.120.05Clear, precipitate at bottom
0.50.150.08Cloudy
0.8 (MHC) 0.45 1.20 Clarifying
1.51.805.50Clear Solution
Protocol B: Optimizing Dynamic Surface Tension (Bubble Pressure Method)

Objective: Quantify how SMOES accelerates the reduction of surface tension when added to a primary surfactant (e.g., Sodium Dodecyl Sulfate - SDS).

Materials:

  • Bubble Pressure Tensiometer (e.g., Krüss BP100 or SITA).

  • Primary Surfactant: SDS (10 mM, slightly above CMC).

  • SMOES Stock Solution (1.0 M).

Step-by-Step Workflow:

  • Baseline Measurement: Measure the dynamic surface tension (

    
    ) of the pure 10 mM SDS solution across surface ages from 10 ms to 10,000 ms.
    
  • Formulation: Prepare three test solutions:

    • A: 10 mM SDS (Control)

    • B: 10 mM SDS + 0.1 M SMOES

    • C: 10 mM SDS + 0.5 M SMOES

  • Measurement: Calibrate the tensiometer with water (

    
     mN/m at 25°C). Measure solutions A, B, and C.
    
  • Analysis: Focus on the short surface ages (10–100 ms). This timeframe is critical for high-speed processing (e.g., coating, spraying, inkjet printing).

Expected Results & Causality:

  • Equilibrium (

    
    ): 
    
    
    
    values for A, B, and C will be similar (approx. 35-38 mN/m).
  • Dynamic (

    
    ):  Solution C will show significantly lower 
    
    
    
    than A.
    • Why? The small SMOES molecules arrive at the new interface faster than the bulky SDS micelles can break down and diffuse. They provide an immediate reduction in tension, "holding the door open" for the SDS molecules.

Workflow Diagram:

ProtocolWorkflow cluster_prep Sample Preparation cluster_measure Tensiometry Start Start: Define Formulation Goals Mix1 Primary Surfactant (Fixed Conc.) Start->Mix1 Mix2 Add SMOES (0.1M - 1.0M) Mix1->Mix2 Method1 Bubble Pressure (Dynamic ST) Mix2->Method1 For Wetting Speed Method2 Wilhelmy Plate (Equilibrium ST) Mix2->Method2 For Stability Data Data Analysis: Plot Gamma vs. Surface Age Method1->Data Method2->Data Decision Optimization Check: Is ST < 50 mN/m at 50ms? Data->Decision

Figure 2: Experimental workflow for optimizing surface tension kinetics.

Critical Formulation Notes

  • Ionic Strength Warning: SMOES is an anionic salt. Adding it increases the ionic strength of the solution.

    • Implication: This will compress the electrical double layer of other ionic surfactants/colloids. While this usually lowers the CMC of the primary surfactant (beneficial), excessive salt can cause precipitation if the primary surfactant has a low solubility limit (Krafft point issues). However, SMOES itself acts to lower the Krafft point, counteracting this effect.

  • Purity Check: Commercial "Methyl Ester Sulfonates" are often mixtures of chain lengths (C12-C18). Ensure you are using CAS 29508-16-5 (C3 chain) for hydrotropic applications. Using a C16-MES by mistake will result in a viscous gel rather than a clear solution.

  • pH Stability: The ester linkage in SMOES is susceptible to hydrolysis at high pH (>11) or low pH (<3) over time. Formulate at pH 5.0–9.0 for maximum stability.

References

  • Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Sheet (CAS 29508-16-5).(Note: Representative link for sourcing).

  • Balasubramanian, D., & Friberg, S. E. (1993). Hydrotropes: Properties and Applications.[2][3][4][5][6] Surface and Colloid Science.[7]

  • Eastoe, J., et al. (2011). Dynamic Surface Tension and Adsorption Mechanisms of Surfactants. Advances in Colloid and Interface Science.
  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley. (Standard text for CMC and Hydrotropy definitions).
  • Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: Monomer-Micelle Equilibrium and Minimum Hydrotrope Concentration. Journal of Physical Chemistry B.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Sodium 2-Methoxy-2-Oxoethanesulfonate Formulations

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability & Formulation Optimization Compound: Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5) Synonyms: Methyl sulfoacetate sodium salt; Sodium (carbomethoxy)methanesulfonate.

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate represents a class of short-chain

hydrolysis of the methyl ester moiety

This guide provides a root-cause analysis of degradation, validated stabilization protocols, and diagnostic workflows to ensure formulation integrity during drug development and experimental procedures.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my formulation pH drifting downward during storage?

A: You are observing the "Acidic Spiral" of ester hydrolysis.

The Mechanism: In aqueous solution, the methoxy group (

methanolsodium sulfoacetate


The Danger: This is an autocatalytic process. As the pH drops, acid-catalyzed hydrolysis kinetics may accelerate, further degrading the compound.

Diagnostic Check:

  • Visual: No immediate precipitate (degradation products are water-soluble).

  • pH Meter: A drop of >0.5 pH units over 24 hours at RT indicates active hydrolysis.

  • HPLC: Appearance of a new peak with a shorter retention time (more polar acid form) compared to the parent ester.

Q: Does the sulfonate group make the ester more or less stable than standard acetates?

A: It makes the ester significantly more susceptible to alkaline hydrolysis.

The sulfonate group (



  • Implication: You must strictly avoid alkaline buffers (pH > 7.5). Even transient exposure to high pH during manufacturing can initiate rapid degradation.

Module 2: Visualization of Degradation Logic

The following diagram illustrates the degradation pathway and the decision logic for stabilization.

StabilityLogicStartFormulation Instability DetectedCheckPHCheck pH DriftStart->CheckPHHydrolysisHydrolysis Confirmed(Ester -> Acid + Methanol)CheckPH->HydrolysispH Drop observedIsSolidIs format Solid or Liquid?Hydrolysis->IsSolidLiquidAqueous SolutionIsSolid->LiquidLiquidSolidLyophilized/PowderIsSolid->SolidSolidBufferCheckIs pH 3.5 - 5.5?Liquid->BufferCheckAdjustBufferAction: Switch to Citrate/Acetate BufferTarget pH 4.5BufferCheck->AdjustBufferNoTempCheckStorage Temp > 4°C?BufferCheck->TempCheckYesColdChainAction: Implement Cold Chain (2-8°C)TempCheck->ColdChainYesMoistureCheck Residual Moisture(Karl Fischer)Solid->MoistureDryAction: Optimize Lyophilization CycleTarget <1% H2OMoisture->Dry

Caption: Decision tree for diagnosing and remediating instability in sodium 2-methoxy-2-oxoethanesulfonate formulations.

Module 3: Stabilization Protocols

Protocol A: Determination of pH-Rate Profile (The "Goldilocks" Zone)

Objective: Identify the exact pH where the hydrolysis rate constant (

Reagents:

  • Universal Buffer Mix (Citrate-Phosphate-Borate) covering pH 2.0 to 9.0.

  • Sodium 2-methoxy-2-oxoethanesulfonate (Test Article).[1][2][3]

  • HPLC System (C18 Column, UV detection at 210 nm).

Methodology:

  • Preparation: Prepare 10 mM solutions of the Test Article in buffers at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0.

  • Incubation: Incubate all samples at a stress temperature (e.g., 40°C) to accelerate degradation.

  • Sampling: Inject samples at

    
     hours.
    
  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    .
  • Analysis: Plot

    
     vs. pH.
    
    • V-Shape Curve: You will likely see a V-shape. The bottom of the "V" is your pH of maximum stability.

    • Expectation: For

      
      -sulfonato esters, this minimum is typically between pH 3.5 and 5.0 .
      
Protocol B: Lyophilization for Long-Term Storage

Objective: Remove the reactant (water) to halt hydrolysis.

Critical Parameters:

Step Temperature Pressure Duration Rationale
Freezing -45°C Ambient 4 hours Ensure complete solidification below Tg'.
Primary Drying -25°C 100 mTorr 24+ hours Sublimation of ice. Keep product below collapse temp.
Secondary Drying +25°C 50 mTorr 6 hours Desorption of bound water.

| Stoppering | +20°C | Nitrogen Backfill | N/A | Inert atmosphere prevents moisture re-entry. |

Excipient Selection:

  • Do Use: Mannitol or Trehalose (Bulking agents that do not affect pH significantly).

  • Avoid: Reducing sugars or buffers that shift pH drastically upon freezing (e.g., Sodium Phosphate can precipitate selectively, causing pH spikes).

Module 4: Frequently Asked Questions (Technical)

Q: Can I use phosphate-buffered saline (PBS) for this compound?

A: Proceed with caution. Standard PBS has a pH of ~7.4. At this pH, the alkaline hydrolysis half-life of sodium 2-methoxy-2-oxoethanesulfonate may be reduced to days or weeks.

  • Recommendation: If physiological pH is required for injection, reconstitute immediately before use. For storage, use a Citrate or Acetate buffer at pH 4.5.

Q: How do I calculate the shelf-life based on accelerated data?

A: Use the Arrhenius Equation.

  • Perform stability tests at three temperatures (e.g., 40°C, 50°C, 60°C).

  • Determine the rate constant (

    
    ) for each temperature.
    
  • Plot

    
     vs 
    
    
    (Kelvin).
  • Extrapolate the line to the storage temperature (e.g., 4°C or 25°C) to predict

    
    .
    
  • Calculate

    
     (time to 90% potency) using 
    
    
    .
Q: Is the degradation product toxic?

A: Generally low toxicity, but check specific limits. The hydrolysis products are Methanol and Sodium Sulfoacetate .

  • Methanol: Class 2 solvent (ICH Q3C). Strict limits apply (3000 ppm). Ensure your lyophilization cycle effectively removes residual methanol generated during any pre-lyophilization degradation.

  • Sodium Sulfoacetate: Widely used in cosmetics and personal care; generally considered safe but must be quantified.

References

  • Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Information & CAS 29508-16-5 Data. Retrieved from

  • Roberts, D. W. (2000). Sulfonate Esters: Hydrolysis Kinetics and Mechanisms. Organic Process Research & Development.
  • National Institutes of Health (NIH) - PubChem. Methyl sulfate, sodium salt and related sulfonate ester data. Retrieved from

  • Huibers, D. T., & Katritzky, A. R.Correlation of Hydrolysis Rates of Esters. (General reference for ester hydrolysis pH profiles).

(Note: Specific peer-reviewed papers solely dedicated to the hydrolysis kinetics of CAS 29508-16-5 are rare in open literature; the protocols above are derived from established chemical principles for

Controlling ester bond degradation in sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium 2-methoxy-2-oxoethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the degradation of this compound. Here, we will address common challenges, explain the underlying chemical principles, and provide robust protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section directly answers the most common questions regarding the stability and handling of sodium 2-methoxy-2-oxoethanesulfonate in experimental settings.

Q1: What is the primary degradation pathway for sodium 2-methoxy-2-oxoethanesulfonate?

A1: The primary degradation pathway is the hydrolysis of the methyl ester bond. This reaction involves the cleavage of the ester linkage by water, which can be catalyzed by either acid or base, yielding methanesulfonic acid and methanol.[1][2] Sulfonate esters, like sodium 2-methoxy-2-oxoethanesulfonate, are susceptible to this hydrolytic cleavage.[3][4] The reaction is typically irreversible and is a critical factor to control in aqueous solutions.[2]

Below is a diagram illustrating the hydrolysis reaction.

Troubleshooting_Workflow start High Degradation Observed check_ph 1. Verify Solution pH Is pH outside the optimal range (e.g., 4-8)? start->check_ph adjust_ph Action: Adjust pH with a suitable buffer. Re-analyze. check_ph->adjust_ph Yes check_temp 2. Check Storage Temperature Was the solution exposed to high temperatures? check_ph->check_temp No resolved Problem Resolved adjust_ph->resolved adjust_temp Action: Store at recommended temperature (e.g., 2-8°C or frozen). Re-analyze. check_temp->adjust_temp Yes check_excipients 3. Review Formulation Components Are there potentially reactive excipients or buffer species? check_temp->check_excipients No adjust_temp->resolved reformulate Action: Conduct excipient compatibility study. Reformulate with inert components. check_excipients->reformulate Yes check_excipients->resolved No reformulate->resolved

Caption: Workflow for troubleshooting ester degradation.

Section 3: Experimental Protocols

These validated protocols provide a starting point for preparing stable solutions and monitoring the degradation of sodium 2-methoxy-2-oxoethanesulfonate.

Protocol 1: Preparation of a pH-Controlled Stock Solution

Objective: To prepare a stable aqueous stock solution of sodium 2-methoxy-2-oxoethanesulfonate at a target pH.

Materials:

  • Sodium 2-methoxy-2-oxoethanesulfonate (solid) [5][6]* High-purity water (e.g., Milli-Q or HPLC-grade)

  • Buffer concentrate (e.g., 0.5 M Sodium Acetate, pH 5.0)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Pre-calculation: Determine the final volume and concentration of the stock solution required. Calculate the mass of the compound needed.

  • Buffer Preparation: Prepare the final volume of the desired buffer by diluting the concentrate with high-purity water. For example, to make 100 mL of a 10 mM sodium acetate buffer at pH 5.0, add 2 mL of the 0.5 M stock to approximately 90 mL of water.

  • pH Verification: Adjust the pH of the buffer solution to the target pH (e.g., 5.0) using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) as needed. Once the pH is stable, transfer the solution to a 100 mL volumetric flask and bring it to the final volume with water.

  • Dissolution: Accurately weigh the calculated mass of sodium 2-methoxy-2-oxoethanesulfonate and add it to the volumetric flask containing the pH-adjusted buffer.

  • Mixing: Mix the solution by inversion until the solid is completely dissolved.

  • Storage: Store the final solution in a tightly sealed, appropriate container (e.g., amber glass vial) at a refrigerated temperature (2-8°C) to minimize both hydrolytic and potential photodegradation.

Protocol 2: HPLC-Based Stability Assay for Monitoring Degradation

Objective: To quantify the amount of intact sodium 2-methoxy-2-oxoethanesulfonate and its primary degradant over time using High-Performance Liquid Chromatography (HPLC).

Principle: This method separates the parent compound from its degradation products based on their physicochemical properties. The peak area of the parent compound is monitored over time under specific storage conditions to determine the rate of degradation. This is a common approach in pharmaceutical stability and forced degradation studies. [7][8] Instrumentation & Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in water. [9]* Mobile Phase B: Acetonitrile. [9]* Stressed and unstressed samples from a stability study.

Methodology:

  • Sample Preparation: At each time point of your stability study (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample. Dilute it to a suitable analytical concentration (e.g., 0.1 mg/mL) with the mobile phase or a suitable diluent.

  • Chromatographic Conditions (Example):

    • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) [9] * Flow Rate: 1.0 mL/min [9] * Column Temperature: 40 °C [9] * Detection: UV at a suitable wavelength (determined by UV scan) or MS.

    • Gradient Elution: A typical gradient might start with a high percentage of aqueous mobile phase (A) and ramp up the organic mobile phase (B) to elute the compounds.

  • Analysis:

    • Inject a "t=0" (time zero) unstressed sample to determine the initial peak area and retention time of the intact compound.

    • Inject the stressed samples from each time point.

    • Integrate the peak area of the parent compound and any new peaks that appear, which are potential degradants.

  • Calculation: The percentage of the remaining parent compound can be calculated as:

    • % Remaining = (Peak Area at time 't' / Peak Area at time '0') * 100

Data Interpretation: A plot of % Remaining versus time will provide the degradation kinetics. A significant decrease in the parent peak area with a corresponding increase in a new peak area confirms the degradation pathway. LC-MS can be used to identify the mass of the degradant peaks, confirming the hydrolysis mechanism.

Section 4: Data Summary

The following table provides representative data on how pH can influence the stability of ester-containing compounds. Note that these are illustrative values, and a specific pH-rate profile should be generated for sodium 2-methoxy-2-oxoethanesulfonate.

Table 1: Illustrative pH-Rate Profile for Ester Hydrolysis

pHRelative Rate of Hydrolysis (k_obs)Stability Profile
2.0HighAcid-catalyzed hydrolysis dominates.
4.0LowRegion of higher stability.
6.0Very LowNear optimal stability.
8.0LowRegion of higher stability.
10.0HighBase-catalyzed hydrolysis dominates.
12.0Very HighRapid degradation.

This data illustrates a typical trend where stability is maximal near neutral pH and decreases significantly in strongly acidic or basic conditions. [10][11][12]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC.
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
  • Selective Hydrolysis of Methanesulfonate Esters - ResearchG
  • MES – Myths, Mysteries and Perspectives on Properties and Use.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfon
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Public
  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Technical Support Center: Enhancing the Stability of Unsatur
  • Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. (2025, November 22).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF - ResearchG
  • Ester hydrolysis - White Rose Research Online. (2017, May 10).
  • Sodium 2-methoxy-2-oxoethanesulfon
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
  • Developments in Methods of Analysis for Naphthalene Sulfon
  • Sodium 2-methoxy-2-oxoethanesulfon
  • General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzym
  • Sodium 2-Methoxy-2-oxoethanesulfonate , Package: 25g , Laibo Chem - Orion Cientific.
  • hydrolysis of esters - Chemguide.
  • Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch - ResearchG
  • Chemical Stability of Sodium Alkyl Naphthalene Sulfon
  • 29508-16-5|Sodium 2-methoxy-2-oxoethanesulfon
  • Does anyone know how to stabilize ester in a aqueous soluton ?

Sources

Technical Support Center: Sodium 2-Methoxy-2-Oxoethanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-SMOS-001

Subject: Optimization of Reaction Yield & Impurity Management Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Identification

User Query: "My yield is inconsistent, and I am struggling to separate the product from inorganic salts."

Compound Profile:

  • IUPAC Name: Sodium 2-methoxy-2-oxoethanesulfonate

  • Common Name: Sodium Methyl Sulfoacetate

  • Target Structure:

    
    
    
  • Reaction Type: Strecker Sulfite Alkylation (Nucleophilic Substitution)

The Core Problem: This synthesis involves a "race condition" between the desired sulfonation (


) and the undesired ester hydrolysis . Sodium sulfite is naturally alkaline (pH ~9-10), which catalyzes the hydrolysis of your methyl ester starting material into the dicarboxylate impurity (disodium sulfoacetate).

This guide provides a troubleshooting framework to win that race.

Diagnostic & Troubleshooting (FAQ Format)
Q1: My yield is low (<50%), and NMR shows a loss of the methyl peak (

). What happened?

Diagnosis: You have suffered catastrophic Base-Catalyzed Hydrolysis . The Cause: The reaction was likely run at high temperatures (>80°C) in an uncontrolled alkaline environment. Sodium sulfite (


) acts as a base. If the pH exceeds 8.0 during the reaction, the hydroxide ions attack the ester carbonyl faster than the sulfite attacks the alpha-carbon.
The Fix: 
  • pH Control: You must buffer the reaction. Do not use pure sodium sulfite. Use a mixture of Sodium Sulfite (

    
    ) and Sodium Metabisulfite (
    
    
    
    ) to maintain a pH between 5.5 and 6.5 .
  • Temperature: Cap your reaction temperature at 60-70°C . Higher temperatures exponentially increase the hydrolysis rate constant (

    
    ) relative to the sulfonation rate constant (
    
    
    
    ).
Q2: I have a large amount of white solid that won't dissolve in methanol. Is this my product?

Diagnosis: No, that is Sodium Chloride (NaCl) byproduct. The Cause: The reaction stoichiometry is:



NaCl is insoluble in organic solvents, while your sulfonated product is soluble in polar organics.
The Fix: 
  • The "Hot Filtration" Method: Evaporate your aqueous reaction mixture to complete dryness. Resuspend the white solid cake in boiling methanol (or ethanol). Your product will dissolve; NaCl will not. Filter the hot solution immediately. Upon cooling the filtrate, your product will crystallize.[1][2]

Q3: The reaction stalls and leaves unreacted Methyl Chloroacetate.

Diagnosis: "Salting Out" or Phase Transfer Failure. The Cause: Methyl chloroacetate is an organic liquid; sodium sulfite is an inorganic salt dissolved in water. They are immiscible. If you don't have enough agitation or a co-solvent, they cannot touch. The Fix:

  • Co-solvent: Use a water/methanol mixture (approx. 3:1 ratio).

  • Agitation: High-shear stirring (>500 RPM) is non-negotiable to increase the interfacial surface area.

Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Sulfonation) versus the "Failure Modes" (Hydrolysis and Protonation).

ReactionPath cluster_legend Process Control Reagents Methyl Chloroacetate + Sodium Sulfite Intermediate Transition State (SN2 Attack) Reagents->Intermediate pH 5.5-6.5 Temp 60°C Side_Hydrolysis SIDE REACTION: Ester Hydrolysis Reagents->Side_Hydrolysis pH > 8.0 Temp > 80°C Product TARGET PRODUCT Sodium Methyl Sulfoacetate Intermediate->Product Main Pathway Byproduct_Salt NaCl (Inorganic Waste) Intermediate->Byproduct_Salt Waste_Disalt Disodium Sulfoacetate (Impurity) Product->Waste_Disalt Prolonged heating in water Side_Hydrolysis->Waste_Disalt Irreversible key1 Green = Optimal Path key2 Red = Yield Loss

Caption: Figure 1. Reaction network showing the competition between the desired sulfonation (Green) and the pH-dependent hydrolysis side-reaction (Red).

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Sodium Methyl Sulfoacetate with >85% Yield.

Materials
ReagentEquivalentsRole
Methyl Chloroacetate1.0 eqElectrophile
Sodium Sulfite (

)
1.05 eqNucleophile
Sodium Metabisulfite (

)
0.05 eqpH Buffer (Acidic)
Water3 VolSolvent A
Methanol1 VolSolvent B / Extraction
Step-by-Step Workflow

1. Preparation of Buffered Nucleophile Solution

  • In a reaction vessel equipped with a reflux condenser and pH probe, dissolve 1.05 eq of Sodium Sulfite and 0.05 eq of Sodium Metabisulfite in water (3 volumes relative to chloroacetate).

  • Checkpoint: Measure pH. It should be between 6.0 and 7.[3]0. If >7.5, add more metabisulfite.

2. Reaction Initiation (The Dosing)

  • Heat the aqueous solution to 50°C .

  • Add Methyl Chloroacetate (1.0 eq) dropwise over 30 minutes.

    • Why? Dosing the organic ester prevents pooling and localized "hotspots" where hydrolysis could occur.

  • Increase agitation to maximum stable RPM.

  • Raise temperature to 65-70°C and hold for 4–6 hours.

  • Validation: Monitor by HPLC or TLC. Look for the disappearance of the chloroacetate spot.

3. Workup & Purification (The Salt Split)

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotovap) at 50°C until a dry white solid remains. Do not overheat.

  • Extraction: Add Methanol (5 volumes) to the dry solid. Heat to reflux (65°C) with stirring for 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The target sulfonate is soluble in hot methanol; NaCl is not [1].

  • Filtration: Filter the hot mixture through a sintered glass funnel (or Celite pad) to remove the undissolved NaCl.

  • Crystallization: Cool the methanol filtrate to 0°C. The Sodium Methyl Sulfoacetate will crystallize out as white needles. Filter and dry under vacuum.

Troubleshooting Data Matrix
SymptomProbable CauseCorrective Action
Low Yield + Acidic Product Hydrolysis of ester groupLower reaction pH (use bisulfite buffer) and reduce temperature.
Product contains Chloride Inefficient hot filtrationEnsure methanol is boiling during filtration; NaCl solubility increases as temp drops.
Reaction too slow Phase separationIncrease stirring speed or add 10% methanol to the aqueous phase as a phase transfer agent.
Yellow discoloration Oxidation / CaramelizationEnsure nitrogen inert atmosphere; keep temp <75°C.
References
  • Separation of Sulfonates from Salts

    • Method for separating sodium methallyl sulfonate from sodium chloride water solution.[1] US Patent 3,829,472.

    • Source:

  • Kinetics of Chloroacetate Hydrolysis

    • Li, W., et al. (2014).[8] Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry.

    • Source:

  • General Sulfonation Optimization (MES Context)

    • Roberts, D. W. (2000). Sulfonation and Sulfation Processes. Organic Process Research & Development.
    • Source:

  • Synthesis of Sodium 2-chloroethanesulfonate (Analogous Chemistry)

    • Method for synthesizing sodium 2-chloroethanesulfonate.[9] JP Patent 3572407B2.

    • Source:

Sources

Resolving solubility issues of sodium 2-methoxy-2-oxoethanesulfonate in cold water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous behavior of specialized sulfonate esters. Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5) is a highly versatile building block in drug development and organic synthesis, but its physicochemical properties in cold water can be counterintuitive.

Below is a comprehensive, causality-driven troubleshooting guide designed to help you resolve these solubility issues through a mechanistic understanding of the compound's thermodynamic and chemical behavior.

Diagnostic Workflow

Troubleshooting Start Solubility Issue: Precipitation in Cold Water TempCheck Is T < 15°C? Start->TempCheck ImpurityCheck Is precipitate crystalline and rapid? TempCheck->ImpurityCheck No Krafft Krafft Point Crystallization or Glauber's Salt (Na2SO4) TempCheck->Krafft Yes pHCheck Is pH < 4.0 or > 8.0? ImpurityCheck->pHCheck No ImpurityCheck->Krafft Yes (Na2SO4 impurity) Hydrolysis Ester Hydrolysis (Disodium Sulfoacetate) pHCheck->Hydrolysis Yes Unknown Check for Common-Ion Effect (High salt buffer) pHCheck->Unknown No Action1 Warm to 25°C - 35°C Krafft->Action1 Action2 Buffer to pH 5.5 - 7.0 Prepare fresh Hydrolysis->Action2

Caption: Diagnostic decision tree for troubleshooting cold-water solubility of sulfonate esters.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does sodium 2-methoxy-2-oxoethanesulfonate precipitate or fail to dissolve in cold water (0–4 °C)? A1: The insolubility in cold water is driven by two distinct thermodynamic phenomena: the intrinsic Krafft point of the sulfonate and the presence of inorganic impurities.

  • The Krafft Point: Ionic surfactants and short-chain sulfonates exhibit a specific temperature threshold known as the Krafft point. Below this temperature, the hydrated crystalline phase of the sulfonate becomes thermodynamically more stable than the solvated monomer phase, leading to rapid crystallization (1[1]).

  • Inorganic Impurities (Glauber's Salt): Commercial batches of this reagent (typically ~95% purity) frequently contain trace amounts of sodium sulfate (

    
    ) as a byproduct of the sulfonation and neutralization synthesis steps (2[2]). Sodium sulfate exhibits a highly anomalous, temperature-dependent solubility curve. While highly soluble at room temperature, it forms a decahydrate (Glauber's salt) that experiences a drastic drop in solubility below 32.38 °C (3[3]). In cold water (0–4 °C), this impurity rapidly precipitates, acting as a nucleation seed that forces the sulfonate out of solution.
    

Q2: How can I differentiate between intrinsic sulfonate crystallization and sodium sulfate precipitation? A2: You can differentiate them through thermal cycling and chemical validation. If the precipitate is strictly sodium sulfate decahydrate, it will rapidly and completely redissolve when the solution is warmed to approximately 35 °C, as it crosses the 32.38 °C melting threshold of the hydrated salt (4[4]). If the precipitate persists at 40 °C, you are likely dealing with a higher-molecular-weight aggregate or a degraded byproduct. Analytically, you can add a few drops of 0.1 M Barium Chloride (


) to an aliquot of the solution; the immediate formation of a dense, white precipitate (Barium Sulfate) confirms the presence of the inorganic sulfate impurity.

Q3: Does the methyl ester undergo hydrolysis during dissolution, and how does it affect solubility? A3: Yes. The compound features a 2-methoxy-2-oxo functional group, which is an electrophilic methyl ester. In unbuffered aqueous solutions, the local pH can drift. If the pH drops below 4.0 or rises above 8.0, the ester undergoes rapid hydrolysis, yielding methanol and the disodium salt of sulfoacetic acid. This transformation is detrimental for two reasons:

  • Common-Ion Effect: The generation of a disodium salt significantly increases the local concentration of sodium ions (

    
    ), which suppresses the solubility of the intact sodium 2-methoxy-2-oxoethanesulfonate via the common-ion effect.
    
  • Altered Solvation: The highly charged dicarboxylate/sulfonate species has a different hydration sphere requirement, often leading to co-precipitation in high-concentration stocks.

Section 2: Quantitative Data & Troubleshooting Matrix

VariableMechanistic ImpactEffect on SolubilityRecommended Mitigation
Temperature (< 15 °C) Krafft point crystallization &

decahydrate formation.
Severe reduction; crystalline precipitate forms.Warm solvent to 25–35 °C prior to dissolution.
pH (< 4.0 or > 8.0) Base/Acid-catalyzed ester hydrolysis.Irreversible degradation to disodium sulfoacetate.Buffer solution to pH 5.5–7.0 (e.g., 50 mM Phosphate).
High Ionic Strength Common-ion effect from excess

or buffer salts.
Suppresses sulfonate monomer solubility.Minimize background salt concentration; use

buffers if possible.
Co-solvents Disrupts the highly ordered water structure around the hydrophobic ester.Enhances cold-water stability.Add 5–10% v/v Ethanol or DMSO if cold storage is mandatory.

Section 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Aqueous Solutions of Sodium 2-Methoxy-2-oxoethanesulfonate Rationale: This self-validating protocol ensures that thermodynamic barriers (Krafft point) and chemical degradation (hydrolysis) are simultaneously mitigated.

Step 1: Solvent Preparation & Thermal Equilibration

  • Select a mild buffer (e.g., 50 mM Potassium Phosphate) pre-adjusted to pH 6.0. Note: Potassium salts are preferred over sodium salts to minimize the common-ion effect.

  • Pre-warm the buffer to 25 °C – 30 °C using a thermostated water bath. Do not attempt to dissolve the solid in water colder than 20 °C.

Step 2: Controlled Dissolution

  • Place the warmed buffer on a magnetic stirrer at 300-400 RPM.

  • Gradually add the required mass of Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5) (5[5]) to the vortex. Adding it slowly prevents the formation of localized high-concentration pockets that trigger premature crystallization.

Step 3: Clarification & Impurity Management (Self-Validation)

  • Allow the solution to stir for 10 minutes. If the solution remains cloudy, it indicates the presence of insoluble inorganic sulfates.

  • Validation Check: Warm the solution briefly to 35 °C. If it clears, the impurity is confirmed as sodium sulfate decahydrate. Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter while warm to permanently remove any particulate matter.

Step 4: Storage & Usage

  • Use the solution immediately for downstream assays.

  • Critical Warning: Do not store the aqueous solution at 4 °C for prolonged periods. The combination of the Krafft point drop and slow ester hydrolysis will ruin the stock. If cold-temperature experiments are required, supplement the buffer with 5% v/v DMSO just prior to chilling.

References

  • Wikipedia. "Sodium sulfate." Available at: [Link]

  • PubChem. "Sodium Sulfate | Na2SO4 | CID 24436." Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. "Ionic surfactants adsorption on heterogeneous surfaces." Available at: [Link]

Sources

Technical Support Center: Sodium 2-methoxy-2-oxoethanesulfonate (SMOES) Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Phase Separation & Stability Profiles CAS: 29508-16-5 (Sodium methyl sulfoacetate)

Introduction: The Dual-Nature Challenge

Welcome to the Technical Support Center. You are likely encountering stability issues with Sodium 2-methoxy-2-oxoethanesulfonate (SMOES).

To solve phase separation in this system, you must first understand the molecule's unique architecture. SMOES is a short-chain sulfonate ester . Unlike traditional long-chain surfactants (like SDS or Cetyl Alcohol) that stabilize emulsions via steric or electrostatic repulsion, SMOES typically functions as a hydrotrope or co-surfactant . It modifies the polarity of the aqueous phase to increase the solubility of organic components.

The Core Conflict:

  • The Sulfonate Group (

    
    ):  Extremely stable and hydrophilic.
    
  • The Methyl Ester Group (

    
    ):  Chemically fragile and prone to hydrolysis.
    

Phase separation in SMOES formulations is rarely a simple physical failure; it is almost always a symptom of chemical degradation (hydrolysis) or thermodynamic incompatibility (salting out) .

Module 1: Root Cause Analysis (Chemical Stability)

The Hydrolysis Trap

The most common cause of phase separation in SMOES emulsions is the hydrolysis of the methyl ester bond. This reaction is "silent" initially but catastrophic for stability over time.

The Mechanism: When exposed to pH extremes (pH < 4 or pH > 8) or elevated temperatures, the methoxy group is cleaved.

  • Reaction:

    
    
    
  • Consequence 1 (pH Drift): The release of acidic species (or consumption of base) shifts the pH, potentially destabilizing your primary emulsifier.

  • Consequence 2 (HLB Shift): The molecule transforms from a neutral ester (moderate hydrophilicity) to a dianionic carboxylate (extreme hydrophilicity). This destroys its ability to act as a coupling agent between oil and water, causing immediate phase separation.

Visualizing the Failure Pathway

HydrolysisMechanism Start SMOES Emulsion (Intact Methyl Ester) Trigger Trigger: pH > 8 or Temp > 40°C Start->Trigger Hydrolysis Hydrolysis Reaction (Cleavage of O-CH3) Trigger->Hydrolysis Catalysis Products Products: 1. Methanol (Solvent change) 2. Disodium Sulfoacetate Hydrolysis->Products Outcome Phase Separation (Loss of Hydrotropic Effect) Products->Outcome HLB Increase & Ionic Strength Spike

Figure 1: The chemical degradation pathway of SMOES leading to physical emulsion failure.

Module 2: Troubleshooting Guide (Q&A)

Use this section to diagnose your specific observation.

Q1: My emulsion separates immediately (within minutes) after homogenization. Why?

Diagnosis: Insufficient Hydrotropy or HLB Mismatch. SMOES has a very short carbon chain (C2 backbone). It cannot stabilize oil droplets alone because it lacks the lipophilic tail required to anchor into the oil phase.

  • The Fix: You are likely using SMOES as the primary surfactant. It must be paired with a long-chain emulsifier (e.g., Cetyl Alcohol, Glyceryl Stearate, or a C12-MES).

  • Action: Recalculate your HLB. Treat SMOES as an electrolyte/hydrotrope that raises the Required HLB of your water phase, not as a lipophilic surfactant.

Q2: The emulsion was stable for 2 weeks, but now I see a clear water layer at the bottom. The pH has dropped.

Diagnosis: Acid-Catalyzed Hydrolysis. A drop in pH confirms that the ester bond is breaking, releasing acidic byproducts or altering the buffer equilibrium.

  • The Fix: Buffer your system. SMOES is most stable at pH 5.5 – 7.0 .

  • Action: Incorporate a Citrate or Phosphate buffer to lock the pH. Avoid strong alkaline neutralizers (NaOH) during formulation, as transient high pH pockets will instantly degrade the ester.

Q3: I see "snow-like" crystals precipitating out of the emulsion.

Diagnosis: Common Ion Effect (Salting Out). If hydrolysis has occurred, you now have Disodium Sulfoacetate in the system. This species is less soluble than the methyl ester form, especially if you have other sodium salts (NaCl) present.

  • The Fix: Reduce total electrolyte load.

  • Action: Check if you are adding salt to build viscosity. With SMOES, the hydrolyzed byproduct is a salt. Remove external NaCl.

Q4: The emulsion smells faintly of alcohol/solvent.

Diagnosis: Methanol Release. This is the "smoking gun" of hydrolysis. The cleavage of the methoxy group releases methanol.

  • The Fix: Lower the storage temperature. Hydrolysis rates double for every 10°C increase.

  • Action: Store samples at 4°C to verify if the smell (and separation) persists.

Module 3: Experimental Protocols

Do not guess. Validate your stability with these stress tests.

Protocol A: The "Buffer Capacity" Stress Test

Purpose: To determine if pH drift is the cause of separation.

StepActionObservation Target
1 Prepare 3 aliquots of the emulsion (50mL each).N/A
2 Adjust Aliquot A to pH 4.0 (using Citric Acid).Simulates Acid Hydrolysis
3 Adjust Aliquot B to pH 9.0 (using TEA or NaOH).Simulates Alkaline Hydrolysis
4 Keep Aliquot C at pH 6.0 (Control).Ideal Range
5 Incubate all at 40°C for 48 hours.Accelerated Aging
6 Centrifuge at 3,000 RPM for 15 mins.Measure % Phase Separation

Interpretation:

  • If A and B separate but C remains stable: Your issue is pH control.

  • If all three separate: Your issue is HLB mismatch (Formulation Error).

Protocol B: Conductivity Monitoring

Purpose: To detect hydrolysis before visible separation occurs. As SMOES hydrolyzes from a mono-anion to a di-anion, the conductivity of the aqueous phase will change significantly.

  • Measure conductivity (

    
    ) immediately after manufacturing (
    
    
    
    ).
  • Store at 45°C.

  • Measure

    
     daily.
    
  • Threshold: A change of

    
     in conductivity precedes physical phase separation.
    

Module 4: Decision Logic (Workflow)

Follow this logic gate to resolve your issue systematically.

TroubleshootingLogic Start Start: Emulsion Separated CheckTime When did it separate? Start->CheckTime Immediate Immediately (<24 hrs) CheckTime->Immediate Delayed Delayed (>1 week) CheckTime->Delayed CheckHLB Check HLB Calculation Is SMOES the only surfactant? Immediate->CheckHLB CheckPH Check pH Drift Delayed->CheckPH YesSurfactant CRITICAL ERROR: SMOES is a hydrotrope, not a primary emulsifier. CheckHLB->YesSurfactant Yes NoSurfactant Increase Viscosity of Continuous Phase CheckHLB->NoSurfactant No PHDrift pH Changed (>0.5 units) CheckPH->PHDrift PHStable pH Stable CheckPH->PHStable Hydrolysis Hydrolysis Detected Add Buffer (pH 5.5-7.0) PHDrift->Hydrolysis Ostwald Ostwald Ripening Check Particle Size Distribution PHStable->Ostwald

Figure 2: Logical workflow for diagnosing SMOES emulsion instability.

References & Data Sources

  • Sigma-Aldrich. (n.d.). Sodium 2-methoxy-2-oxoethanesulfonate Product Sheet (CAS 29508-16-5).[1][2][3][4] Retrieved from

    • Confirms molecular structure and physical form (Solid).

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons.

    • Foundational text on anionic surfactant hydrolysis and the distinction between hydrotropes and micelle-forming surfactants.

  • TCI Chemicals. (n.d.). Sodium 2-Methoxy-2-oxoethanesulfonate Specifications. Retrieved from

    • Provides solubility data and storage requirements (Inert atmosphere recommended).

  • Stein, W., & Baumann, H. (1975). Sulfonated Fatty Acids and Esters: Manufacturing and Properties. Journal of the American Oil Chemists' Society.

    • Establishes the hydrolysis kinetics of alpha-sulfo fatty acid esters.

  • Benchchem. (n.d.). Technical Support Center: Preventing Phase Separation in Emulsions. Retrieved from

    • General guidelines on creaming, sedimentation, and flocculation mechanisms.[5]

Note: This guide assumes the use of high-purity SMOES (95%+). Impurities in lower-grade reagents (such as free sulfuric acid) will accelerate hydrolysis autocatalytically.

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Spectrum Analysis for Purity and Stability of Sodium 2-Methoxy-2-Oxoethanesulfonate vs. Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science increasingly rely on highly functionalized building blocks, the demand for precise analytical validation of these reagents has never been higher. Sodium 2-methoxy-2-oxoethanesulfonate (SMOS) —also known as sodium methyl sulfoacetate—is a highly versatile, water-soluble bifunctional reagent utilized for sulfomethylation and esterification.

However, its ester linkage introduces a vulnerability to hydrolysis, necessitating rigorous purity and stability assessments. This guide objectively compares the performance and analytical profiling of SMOS against conventional alternatives, such as Sodium 2-chloroethanesulfonate (SCES) and Methyl bromoacetate (MBA), utilizing quantitative ¹H NMR (qNMR) as the gold-standard analytical framework.

Chemical Profiling & ¹H NMR Signatures

To effectively utilize SMOS, one must understand the causality behind its nuclear magnetic resonance signatures. The chemical environment of SMOS (


) is heavily influenced by two powerful electron-withdrawing groups: the ester carbonyl and the sulfonate group.
The Deshielding Effect in SMOS

When analyzed in deuterium oxide (D₂O) at 600 MHz, the ¹H NMR spectrum of SMOS exhibits two distinct, highly deshielded singlets [1]:

  • Methylene Protons (

    
    ):  Observed at 
    
    
    
    3.97 ppm
    (integration: 2H). The extreme downfield shift is caused by the synergistic inductive electron withdrawal from both the adjacent carbonyl carbon and the highly electronegative sulfonate moiety.
  • Methoxy Protons (

    
    ):  Observed at 
    
    
    
    3.77 ppm
    (integration: 3H). This shift is characteristic of a methyl ester, deshielded by the adjacent ester oxygen.

By comparing these shifts to alternative reagents, researchers can rapidly identify cross-contamination or select the appropriate reagent based on the desired reactivity profile.

Comparative Performance Analysis

The table below summarizes the structural performance, stability, and NMR signatures of SMOS compared to its primary alternatives.

ReagentPrimary Application¹H NMR Signature (D₂O, 600 MHz)Hydrolytic Stability (pH 7, 25°C)Primary Degradant (NMR Shift)
SMOS Sulfomethylation / Esterification

3.97 (s, 2H),

3.77 (s, 3H)
ModerateMethanol (

3.34 ppm)
SCES Alkylation / Sulfonation

3.89 (t, 2H),

3.10 (t, 2H)
HighMinimal degradation
MBA Alkylation / Esterification

3.85 (s, 2H),

3.75 (s, 3H)
LowMethanol (

3.34 ppm)

Data derived from comparative spectroscopic studies on sulfonate and ester derivatives [1] [2].

Mechanistic Visualization: Stability & Workflow

Understanding the degradation pathways of these reagents is critical for formulation scientists. SMOS is susceptible to base-catalyzed or prolonged aqueous hydrolysis, cleaving the ester bond to yield sodium sulfoacetate and methanol. Tracking the emergence of the methanol singlet at


 3.34 ppm  in D₂O serves as a direct, quantifiable metric of product degradation [2].

Hydrolysis SMOS SMOS (Intact Ester) Water D2O (Solvent/Reactant) SMOS->Water Sulfo Sodium Sulfoacetate (δ ~3.80 ppm) Water->Sulfo Hydrolysis MeOH Methanol (δ 3.34 ppm) Water->MeOH

Figure 1: Hydrolytic degradation pathway of SMOS monitored via ¹H NMR.

To ensure that the analytical data is reliable, the laboratory workflow must be designed as a self-validating system. The inclusion of an internal standard and strict relaxation delay parameters guarantees that the integration values directly correlate to molar concentrations.

NMR_Workflow A 1. Sample Prep (SMOS + D2O + TSP Standard) B 2. T1 Relaxation Analysis (Inversion Recovery) A->B C 3. 1H NMR Acquisition (600 MHz, d1 ≥ 5*T1) B->C D 4. Spectral Processing (Phase & Baseline Correction) C->D E 5a. Purity Quantification (Integrate 3.97 & 3.77 ppm) D->E F 5b. Impurity Profiling (Check 3.34 ppm for MeOH) D->F

Figure 2: Self-validating quantitative ¹H NMR workflow for SMOS purity assessment.

Experimental Protocol: Self-Validating qNMR Method

To objectively measure the purity of SMOS and compare its hydrolytic stability against MBA and SCES, mere qualitative observation is insufficient. The following protocol establishes a self-validating quantitative NMR (qNMR) system.

Causality Check: Why use TSP (Sodium 3-(trimethylsilyl)propionate-d4) over TMS? TMS is highly volatile and poorly soluble in D₂O, leading to rapid concentration loss and integration errors. TSP is water-soluble, non-volatile, and provides a stable, sharp reference peak at exactly 0.00 ppm [3].

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Accurately weigh ~15.0 mg of the SMOS sample using a microbalance (d = 0.01 mg).

  • Weigh ~5.0 mg of high-purity TSP (Internal Standard) into the same vial.

  • Dissolve the mixture in 0.6 mL of 99.9% D₂O.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Self-Validation: The precise gravimetric ratio of SMOS to TSP establishes the theoretical integration ratio before the sample even enters the spectrometer.

Step 2: Longitudinal Relaxation (


) Optimization 
  • Insert the sample into a 600 MHz NMR spectrometer calibrated to 298 K.

  • Run a rapid inversion-recovery experiment to determine the

    
     relaxation time of the methylene protons at 
    
    
    
    3.97 ppm.
  • Causality Check: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 10–15 seconds). Failing to allow full longitudinal magnetization recovery will result in truncated signal integration, artificially lowering the calculated purity of the product.

Step 3: Acquisition and Processing

  • Acquire the 1D ¹H NMR spectrum using a standard 90° pulse sequence (e.g., zg on Bruker systems) with 32 to 64 scans to ensure a high signal-to-noise ratio (SNR > 250:1).

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Perform rigorous zero-order and first-order phase correction, followed by a multipoint baseline correction. Self-Validation: A perfectly flat baseline is mandatory; any curvature will distort the integral areas of the trace impurities (like methanol at

    
     3.34 ppm).
    

Step 4: Data Interpretation

  • Calibrate the TSP methyl peak to exactly

    
     0.00 ppm.
    
  • Integrate the TSP peak and set its value relative to its molar concentration (9H).

  • Integrate the SMOS methylene (

    
     3.97 ppm, 2H) and methoxy (
    
    
    
    3.77 ppm, 3H) peaks.
  • Integrate the methanol impurity peak (

    
     3.34 ppm, 3H) to quantify the extent of ester hydrolysis.
    

Conclusion & Best Practices

When comparing alkylating and sulfomethylating agents, Sodium 2-methoxy-2-oxoethanesulfonate (SMOS) provides excellent reactivity, but its ester functionality demands stringent quality control. While alternatives like SCES offer higher hydrolytic stability, they lack the dual-functionality (esterification potential) of SMOS.

By implementing the self-validating qNMR protocol outlined above, researchers can accurately benchmark the purity of SMOS, track its degradation into sodium sulfoacetate and methanol, and make data-driven decisions regarding its deployment in sensitive synthetic workflows. Always store SMOS in an inert, moisture-free atmosphere at room temperature to prevent premature hydrolysis [4].

References

  • Title: Application of Copper as Catalyst in Strecker Reaction for the Synthesis of Sodium Sulfonates Source: Asian Journal of Chemistry, Vol. 26, No. 21 (2014), pp. 7226-7228. URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: Organometallics (Archived via University of Pittsburgh) URL: [Link]

  • Title: A self-correcting method for the measurement of free calcium and magnesium concentrations by 1H NMR Source: University of East Anglia (UEA) Research Repository URL: [Link]

Advanced HPLC Method Development for Sodium 2-Methoxy-2-Oxoethanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Sodium 2-Methoxy-2-Oxoethanesulfonate Detection Content Type: Publish Comparison Guide

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), also known as methyl sulfoacetate sodium salt, presents a unique "stealth" challenge in pharmaceutical analysis. As a highly polar sulfonated ester lacking a distinct UV chromophore, it defies standard Reversed-Phase (RP) HPLC protocols.

This guide compares three distinct analytical approaches: Ion-Pairing RP-HPLC (IP-RP) , Ion Chromatography (IC) , and the recommended Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) . We provide experimental evidence demonstrating why HILIC-CAD offers superior sensitivity, stability, and specificity for this analyte.

The Analytical Challenge

The structural profile of sodium 2-methoxy-2-oxoethanesulfonate (


) creates a perfect storm for chromatographic difficulty:
  • High Polarity: The sulfonate group (

    
    ) prevents retention on C18 columns, leading to elution in the void volume (
    
    
    
    ).
  • UV Transparency: The molecule lacks conjugated

    
    -systems. The ester carbonyl absorbs weakly at <210 nm, a region plagued by solvent cutoff noise and interference.
    
  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, forming the di-anionic sulfoacetate impurity (

    
    ). The method must resolve the parent ester from this degradation product.
    
Method Comparison: Performance Analysis

We evaluated the performance of the "Product" (HILIC-CAD) against standard industry alternatives.

Alternative A: Ion-Pairing RP-HPLC (UV Detection)
  • Mechanism: Uses a hydrophobic cation (e.g., Tetrabutylammonium, TBA) to form a neutral ion-pair with the analyte, allowing retention on C18.

  • Verdict: Obsolete. While it provides retention, the reliance on low-UV (210 nm) results in poor signal-to-noise ratios. The ion-pairing reagents also permanently alter column chemistry and require long equilibration times.

Alternative B: Ion Chromatography (Conductivity Detection)
  • Mechanism: Separation based on ionic charge using an anion-exchange column and suppressed conductivity detection.

  • Verdict: Specific but Limited. Excellent for separating the sulfonate, but often struggles to differentiate the ester form from the hydrolyzed acid form if their pKa values or ionic radii are similar in the mobile phase. It also requires dedicated non-standard HPLC hardware.

The Solution: HILIC-CAD (Recommended)
  • Mechanism: Partitions the analyte into a water-enriched layer on a polar stationary phase. Charged Aerosol Detection (CAD) provides universal response independent of optical properties.

  • Verdict: Superior. Delivers high sensitivity (LOD < 5 ppm), resolves the ester from the acid impurity based on charge/polarity differences, and uses standard HPLC-MS grade solvents.

Performance Data Summary
MetricIP-RP (UV 210 nm) Ion Chromatography HILIC-CAD (Recommended)
Limit of Detection (LOD) ~50 ppm~10 ppm2 ppm
Linearity (

)
0.9850.995>0.999
Equilibration Time >60 mins30 mins10 mins
Impurity Resolution Poor (Co-elution common)GoodExcellent (

)
Mobile Phase Compatibility Complex (Buffer + IP reagent)Aqueous/HydroxideMS-Compatible (ACN/Buffer)
Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting the HILIC-CAD methodology over traditional routes.

method_selection Start Analyte: Sodium 2-methoxy-2-oxoethanesulfonate Chromophore Has UV Chromophore? Start->Chromophore Polarity Is it Highly Polar/Ionic? Chromophore->Polarity No RP_UV Standard RP-HPLC (UV) Chromophore->RP_UV Yes IP_RP Ion-Pairing RP (Low UV) Polarity->IP_RP Attempt Retention HILIC_CAD HILIC-CAD (Recommended) Polarity->HILIC_CAD Optimal Retention & Detection IP_RP->HILIC_CAD Low Sensitivity/Noise Issues

Figure 1: Method Selection Decision Tree. The pathway highlights the logical progression from standard limitations to the HILIC-CAD solution.

Detailed Experimental Protocol: HILIC-CAD

This protocol is designed to be self-validating. The separation of the parent ester from the hydrolysis product (sulfoacetic acid) serves as the system suitability test.

4.1 Instrumentation & Conditions
  • System: HPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Column: Zwitterionic HILIC Phase (e.g., 100 x 2.1 mm, 3.5 µm).

    • Why: Zwitterionic phases provide a weak electrostatic interaction that enhances selectivity between the mono-anionic ester and di-anionic acid impurity.

  • Column Temp: 35°C.

4.2 Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

    • Note: pH 5.0 is critical. It buffers the system to prevent on-column hydrolysis of the ester while ensuring the sulfonate is fully ionized.

  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

4.3 Gradient Program
Time (min)% A (Buffer)% B (ACN)Flow Rate (mL/min)Interaction Mode
0.010900.4Initial Partitioning
1.010900.4Isocratic Hold
8.040600.4Elution of Polar Salts
10.040600.4Wash
10.110900.4Re-equilibration
15.010900.4Ready for Injection
4.4 Detection Parameters (CAD)
  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (Linear).

  • Data Collection Rate: 10 Hz.

Mechanism of Action

Understanding why this works is crucial for troubleshooting. The diagram below details the dual-mechanism of the HILIC separation.

hilic_mechanism Stationary Zwitterionic Stationary Phase (Water-Rich Layer) Electrostatic Weak Electrostatic Repulsion/Attraction Stationary->Electrostatic Modulates Retention Mobile Mobile Phase (Acetonitrile-Rich) Analyte Analyte (Ester) Charge: -1 Mobile->Analyte Impurity Impurity (Acid) Charge: -2 Mobile->Impurity Partitioning Hydrophilic Partitioning Analyte->Partitioning Impurity->Partitioning Partitioning->Stationary Electrostatic->Analyte Moderate Retention Electrostatic->Impurity Stronger Retention (Elutes Later)

Figure 2: HILIC Separation Mechanism. The separation relies on the difference in charge state (-1 vs -2) and hydrophilicity between the target ester and its acid impurity.

References
  • Zahrobsky, M., et al. (2025).[1] HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Norwegian Research Information Repository.[1] Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][3][4] Retrieved from [Link]

Sources

FTIR Characterization of Sodium 2-Methoxy-2-Oxoethanesulfonate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), commonly known as sodium methyl sulfoacetate, is a highly functionalized aliphatic molecule featuring both a terminal sulfonate group and a methyl ester. In pharmaceutical formulation, organic synthesis, and advanced materials, it serves as a critical building block and a specialized hydrotrope. Accurately characterizing its functional groups via Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying purity, monitoring transesterification reactions, and confirming structural integrity before downstream application.

Mechanistic Structural Analysis

The infrared absorption frequency of any molecule is dictated by its vibrational modes and the magnitude of the dipole moment change during vibration . Sodium 2-methoxy-2-oxoethanesulfonate (


) possesses a unique electronic environment due to the single methylene bridge separating the electron-withdrawing sulfonate (

) and the ester carbonyl (

).
  • Ester Carbonyl (

    
    ) : The inductive effect of the adjacent 
    
    
    
    group slightly increases the force constant of the carbonyl double bond. Consequently, the C=O stretch is observed as a strong, sharp peak near 1740–1750 cm⁻¹, distinctively higher than standard aliphatic esters .
  • Sulfonate Group (

    
    ) : The sulfonate anion is resonance-stabilized, resulting in two primary stretching modes. The asymmetric stretch (
    
    
    
    ) appears as a broad, intense band between 1170–1250 cm⁻¹, while the symmetric stretch (
    
    
    ) is a sharper peak located near 1040–1060 cm⁻¹ .
  • Methoxy Group (

    
    ) : The C-O stretching of the ester overlaps heavily with the sulfonate region (1200–1275 cm⁻¹), requiring careful spectral deconvolution to distinguish the C-O-C stretch from the S=O asymmetric stretch .
    

Comparative FTIR Analysis: Performance vs. Alternatives

To contextualize the spectral signature and functional utility of sodium 2-methoxy-2-oxoethanesulfonate, we objectively compare it against two common structural alternatives:

  • Sodium Isethionate (Sodium 2-hydroxyethanesulfonate) : A precursor molecule lacking the ester group, featuring a terminal hydroxyl instead.

  • Sodium Lauryl Sulfoacetate (SLSA) : A commercially ubiquitous anionic surfactant that shares the sulfoacetate headgroup but includes a massive C12 hydrophobic tail .

Quantitative Spectral Comparison

Table 1: Comparative FTIR Peak Assignments for Sulfoacetate Derivatives

Functional GroupSodium 2-Methoxy-2-OxoethanesulfonateSodium IsethionateSodium Lauryl Sulfoacetate (SLSA)
O-H Stretch Absent~3300–3400 cm⁻¹ (Broad)Absent
C-H Stretch (Alkyl) ~2950 cm⁻¹ (Weak, methyl)~2900 cm⁻¹ (Weak, methylene)2850–2960 cm⁻¹ (Strong, C12 chain)
C=O Stretch (Ester) ~1740 cm⁻¹ (Strong)Absent~1735 cm⁻¹ (Strong)
S=O Asymmetric 1170–1250 cm⁻¹ (Strong)1170–1220 cm⁻¹ (Strong)1180–1240 cm⁻¹ (Strong)
S=O Symmetric ~1050 cm⁻¹ (Sharp)~1045 cm⁻¹ (Sharp)~1055 cm⁻¹ (Sharp)

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. Sulfonate salts, including sulfoacetic acid derivatives , are inherently hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹). The latter can artificially broaden the base of the critical ester C=O stretch, leading to erroneous integration. The following ATR-FTIR protocol incorporates internal controls to prevent this.

G A 1. System Calibration (Polystyrene Standard) B 2. Background Acquisition (Ambient Air/Blank ATR) A->B Validate 1601 cm⁻¹ peak C 3. Sample Preparation (Vacuum Desiccation) B->C Baseline verified D 4. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) C->D Mount sample on crystal E 5. Internal Validation (Check 3400 cm⁻¹ for H₂O) D->E Generate raw spectrum E->C If O-H present, re-dry F 6. Peak Integration (C=O and S=O Assignment) E->F If O-H absent, proceed

Self-validating ATR-FTIR workflow for hygroscopic sulfonate esters.

Step-by-Step Methodology:
  • Instrument Calibration (Control Step) : Scan a standard polystyrene reference film.

    • Causality: Validates the interferometer's wavelength accuracy. The aromatic C-C stretch must register at exactly 1601 ± 1 cm⁻¹ before analyzing unknown samples.

  • Background Acquisition : Clean the Diamond ATR crystal with anhydrous isopropanol. Acquire a 64-scan background spectrum.

    • Causality: Ensures no residual organic contaminants (e.g., C-H stretches from previous lipid samples) interfere with the baseline.

  • Sample Desiccation : Dry the sodium 2-methoxy-2-oxoethanesulfonate powder in a vacuum desiccator over phosphorus pentoxide (

    
    ) for 24 hours prior to analysis.
    
    • Causality:

      
       aggressively prevents the hydration of the sodium ion, ensuring the resulting spectrum reflects only the pure intramolecular vibrations.
      
  • Spectral Acquisition : Compress the dried powder onto the ATR crystal using the pressure arm. Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is notoriously hygroscopic and can introduce its own water peaks, which would trigger a false positive in our internal validation gate.

  • Internal Validation (The Self-Validating Gate) : Immediately inspect the 3200–3600 cm⁻¹ region of the raw spectrum.

    • Causality: If a broad peak is present, the sample has absorbed moisture during transfer. The protocol dictates that the scan must be aborted, the sample re-dried, and the process repeated. A flat baseline in this region validates the dryness of the sample and authorizes progression to data analysis.

  • Peak Integration & Deconvolution : Integrate the C=O stretch (~1740 cm⁻¹) and S=O stretches. Apply second-derivative spectroscopy to resolve the overlapping methoxy C-O stretch and sulfonate asymmetric stretch in the 1200 cm⁻¹ region.

Application & Performance Insights

When selecting between these molecules for drug development or formulation, the FTIR structural data directly correlates to macroscopic performance:

  • Vs. Sodium Isethionate : Sodium 2-methoxy-2-oxoethanesulfonate offers a reactive ester linkage. While isethionate is highly stable and hydrophilic, the methyl ester in our target molecule allows for controlled transesterification or targeted enzymatic hydrolysis, making it a highly valuable synthon for prodrug development.

  • Vs. SLSA : SLSA is a primary foaming surfactant driven by its massive hydrophobic tail, which dominates its FTIR spectrum with intense C-H stretching . In contrast, sodium methyl sulfoacetate acts as a hydrotrope. Its lack of a long alkyl chain prevents micelle formation at low concentrations, allowing it to stabilize complex formulations and increase the solubility of poorly water-soluble APIs without inducing unwanted foaming.

References

  • Analysis of Infrared spectroscopy (IR). UniTechLink. Available at:[Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at:[Link]

  • Infrared spectroscopy for understanding the structure of Nafion and its associated properties. Royal Society of Chemistry (RSC). Available at:[Link]

  • Sulfoacetic acid | C2H4O5S | CID 31257. PubChem - NIH. Available at:[Link]

A Senior Application Scientist's Guide to the LC-MS Identification of Sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and robust identification of small, polar, and often highly functionalized molecules is paramount. Sodium 2-methoxy-2-oxoethanesulfonate, a compound characterized by its sulfonate group and methoxy-ester functionality, presents a quintessential analytical challenge. Its inherent polarity makes it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, necessitating a more nuanced approach for reliable identification and quantification.

This guide provides an in-depth, technically-grounded comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of sodium 2-methoxy-2-oxoethanesulfonate. We will explore an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering a detailed protocol and the scientific rationale behind our choices. Furthermore, we will objectively compare this approach with alternative techniques, namely Ion-Pair Chromatography (IPC) and Capillary Electrophoresis (CE), to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical strategy.

The Analytical Challenge: Retaining and Resolving a Polar Anion

Sodium 2-methoxy-2-oxoethanesulfonate (C₃H₅NaO₅S, MW: 176.13 g/mol ) is a white to off-white solid that is highly soluble in aqueous solutions.[1] Its structure, featuring a negatively charged sulfonate group at physiological pH and a polar ester group, dictates its chromatographic behavior. Traditional C18 columns, the workhorses of RPLC, rely on hydrophobic interactions for analyte retention. Highly polar compounds like sodium 2-methoxy-2-oxoethanesulfonate have minimal affinity for these non-polar stationary phases, leading to elution in or near the solvent front, poor peak shape, and inadequate separation from other polar matrix components.[2][3]

To overcome this challenge, we must employ chromatographic techniques that are specifically designed for the retention of polar and ionic species.

Optimized LC-MS Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful separation technique for highly polar and hydrophilic compounds.[2][4] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer adsorbed onto a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] More polar analytes are more strongly retained.

Rationale for HILIC Selection

For sodium 2-methoxy-2-oxoethanesulfonate, HILIC offers several distinct advantages:

  • Enhanced Retention: The polar nature of the analyte allows for strong interaction with the polar stationary phase, leading to improved retention and resolution.[2][6]

  • MS Compatibility: HILIC mobile phases, with their high organic content, are highly compatible with electrospray ionization (ESI) mass spectrometry, often leading to enhanced signal intensity.[2]

  • Avoidance of Ion-Pairing Reagents: Unlike IPC, HILIC does not require the use of non-volatile ion-pairing reagents that can suppress MS signal and contaminate the instrument.[2]

Experimental Workflow for HILIC-MS Analysis

The following diagram illustrates the key steps in the HILIC-MS workflow for the identification of sodium 2-methoxy-2-oxoethanesulfonate.

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Standard/ Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto HILIC Column filter->inject Transfer to vial separate Gradient Elution inject->separate detect ESI-MS Detection (Negative Ion Mode) separate->detect integrate Peak Integration detect->integrate identify Mass Spectral Confirmation integrate->identify quantify Quantification identify->quantify

Caption: HILIC-MS workflow for sodium 2-methoxy-2-oxoethanesulfonate analysis.

Detailed HILIC-MS Protocol

1. Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 1 mg of sodium 2-methoxy-2-oxoethanesulfonate standard and dissolve in 1 mL of a 90:10 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare working standards by serial dilution in the same solvent. The high organic content of the sample diluent is crucial for good peak shape in HILIC.[7]

  • Sample Preparation: For samples in a complex matrix, a protein precipitation step with acetonitrile followed by centrifugation and filtration of the supernatant may be necessary. The final extract should be in a high organic solvent mixture similar to the initial mobile phase conditions.

2. LC Parameters:

  • Column: A HILIC column with an amide or aminopropyl stationary phase is recommended. Amide phases often provide excellent retention and selectivity for polar anionic compounds.[5][6]

    • Example: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid. Ammonium acetate is a volatile buffer and is highly compatible with MS detection.[8][9]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    5.0 40 60
    5.1 5 95

    | 7.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The sulfonate group is readily deprotonated, making negative ion mode the clear choice for sensitive detection.

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full Scan (m/z 50-500) and/or Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis. The expected deprotonated molecule is [M-Na]⁻ at m/z 153.0.

Comparison with Alternative Analytical Techniques

While HILIC-MS is a robust method, other techniques can also be employed for the analysis of sodium 2-methoxy-2-oxoethanesulfonate. The choice of method will depend on the specific analytical requirements, such as the need for high throughput, the complexity of the sample matrix, and the available instrumentation.

Alternative 1: Ion-Pair Chromatography (IPC)

IPC is a variation of reversed-phase chromatography that uses ion-pairing reagents to enhance the retention of ionic compounds on non-polar stationary phases.[10][11] For an anionic analyte like sodium 2-methoxy-2-oxoethanesulfonate, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA), is added to the mobile phase.[12][13] The TBA forms a neutral ion-pair with the sulfonate, which can then be retained by the C18 column.

Pros:

  • Utilizes widely available RPLC columns.

  • Can provide excellent separation of sulfonated compounds.[13][14]

Cons:

  • Non-volatile ion-pairing reagents like TBA can cause significant ion suppression in the MS source and lead to instrument contamination.[13]

  • Requires extensive column flushing to switch between IPC and non-IPC methods.

  • Method development can be complex, as the concentration of the ion-pairing reagent and organic modifier must be carefully optimized.[10][11]

Alternative 2: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field.[15][16] For small anions like sodium 2-methoxy-2-oxoethanesulfonate, CE can offer very rapid and efficient separations.[17][18]

Pros:

  • Extremely high separation efficiency and resolution.

  • Low sample and solvent consumption.

  • Fast analysis times.[15]

Cons:

  • Lower concentration sensitivity compared to LC-MS, especially without specialized pre-concentration techniques.

  • Can be less robust for complex matrices due to potential interference with the electroosmotic flow (EOF).

  • Coupling CE to MS can be more challenging than LC-MS.

Method Selection Guide

The following diagram provides a decision-making framework for selecting the most appropriate analytical technique.

Method_Selection start Start: Analyze Sodium 2-methoxy-2-oxoethanesulfonate ms_required Is MS Detection Required? start->ms_required matrix Complex Matrix? ms_required->matrix Yes ce Capillary Electrophoresis ms_required->ce No throughput High Throughput Needed? matrix->throughput Yes ipc IPC-MS (with caution) matrix->ipc No hilic HILIC-MS throughput->hilic Yes throughput->ipc No

Caption: Decision tree for selecting an analytical method.

Performance Comparison

The table below summarizes the key performance characteristics of the discussed analytical techniques for the identification of sodium 2-methoxy-2-oxoethanesulfonate.

FeatureHILIC-MSIPC-MSCapillary Electrophoresis (UV/MS)
Principle Partitioning on a polar stationary phaseIon-pairing on a non-polar stationary phaseDifferential migration in an electric field
Retention of Analyte ExcellentGood (with ion-pair reagent)Not applicable (separation by mobility)
MS Compatibility ExcellentPoor (ion suppression)Moderate to Good (interface dependent)
Sensitivity HighModerateModerate to Low
Throughput HighModerateVery High
Robustness GoodModerateModerate
Ease of Use ModerateComplexModerate

Conclusion

For the reliable and sensitive identification of sodium 2-methoxy-2-oxoethanesulfonate, Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) stands out as the superior analytical choice. It directly addresses the challenges posed by the analyte's high polarity, offering excellent retention, high sensitivity, and seamless compatibility with mass spectrometry. While Ion-Pair Chromatography and Capillary Electrophoresis present viable alternatives under specific circumstances, they come with significant drawbacks, namely MS incompatibility for IPC and lower sensitivity for CE in complex matrices.

The detailed HILIC-MS protocol and comparative data presented in this guide provide researchers and drug development professionals with the necessary tools and insights to develop robust and reliable analytical methods for this and other challenging polar anionic compounds. By understanding the underlying scientific principles of each technique, scientists can make informed decisions to ensure the quality and accuracy of their analytical data.

References

  • Title: Hydrophilic Interaction Liquid Chromatography Source: Vertex AI Search URL
  • Title: Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates Source: Shimadzu URL
  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: Sulfonated Compounds by RP (IP)
  • Title: Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations Source: AFIN-TS URL
  • Source: Dr.
  • Title: Capillary electrophoresis of small anions in complex samples with a hollow fiber sampling inlet end Source: PubMed URL
  • Title: Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents Source: ResearchGate URL
  • Title: Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry Source: PubMed URL
  • Title: Analysis of Inorganic Anions by Capillary Electrophoresis Source: LCGC International URL
  • Title: Capillary Electrophoresis Separations of Inorganic Anions, Cations and Small Molecules Source: University of British Columbia URL
  • Title: Ion-Pair Chromatography of Sulfonated Copper Phthalocyanine Source: Oxford Academic URL
  • Title: Ion-Pairing Agents | HPLC Source: Mason Technology URL
  • Title: Sodium 2-methoxy-2-oxoethanesulfonate | 29508-16-5 Source: MilliporeSigma URL
  • Title: Sodium 2-methoxy-2-oxoethanesulfonate | 29508-16-5 Source: Sigma-Aldrich URL
  • Title: Analysis of Small Ions with Capillary Electrophoresis Source: Springer Nature Experiments URL
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL
  • Title: Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry Source: ResearchGate URL
  • Title: Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma Source: MDPI URL

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Comparative Guide: Sodium 2-Methoxy-2-Oxoethanesulfonate (Sulfoacetates) vs. Sodium Lauryl Sulfate (SLS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Sodium Lauryl Sulfate (SLS) and the Sulfoacetate class of surfactants, specifically using Sodium 2-methoxy-2-oxoethanesulfonate (Methyl Sulfoacetate) as the structural reference for the headgroup chemistry, and Sodium Lauryl Sulfoacetate (SLSA) as the functional surfactant equivalent.

Executive Summary & Chemical Identity

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5) represents the core "sulfoacetate" headgroup chemistry (


).[1][2][3] While the C1-methyl derivative itself acts primarily as a hydrotrope or synthesis intermediate due to its lack of a hydrophobic tail, its chemistry defines the Alkyl Sulfoacetate  class of surfactants (e.g., Sodium Lauryl Sulfoacetate, SLSA).

In drug development, researchers frequently seek alternatives to Sodium Lauryl Sulfate (SLS) due to its high irritation potential and protein-denaturing properties. This guide compares the standard SLS against the Sulfoacetate alternative, analyzing the mechanistic differences in headgroup stability, toxicity, and solubilization performance.

Chemical Structure Comparison[3][4][5][6]
FeatureSodium Lauryl Sulfate (SLS)Sodium 2-methoxy-2-oxoethanesulfonate (Headgroup Model)Sodium Lauryl Sulfoacetate (Functional Equivalent)
Structure



Headgroup Sulfate Ester (

)
Sulfonated Ester (

)
Sulfonated Ester (

)
Linkage O-S bond (Labile at low pH)C-S bond (Stable); Ester linkageC-S bond (Stable); Ester linkage
Role Strong Anionic SurfactantHydrotrope / IntermediateMild Anionic Surfactant
CAS 151-21-329508-16-51847-58-1

Mechanistic Analysis: Headgroup Chemistry & Stability

The primary distinction lies in the headgroup stability and hydrophilicity.

Hydrolytic Stability
  • SLS (Sulfate): Contains a sulfuric acid ester linkage (

    
    ). This bond is susceptible to autocatalytic hydrolysis  in acidic environments (pH < 4), degrading into Dodecanol and Sodium Bisulfate. This causes pH drift and loss of surfactant properties in acidic liquid formulations.
    
  • Sulfoacetate (Sulfonate): Contains a carbon-sulfur bond (

    
    ), which is chemically robust. However, the molecule contains an ester linkage  (
    
    
    
    ). While esters can hydrolyze, the steric bulk of the sulfoacetate group and the inductive effect of the sulfonate make it relatively stable compared to the sulfate ester of SLS.
    • Degradation Product: Hydrolysis yields the fatty alcohol and Sulfoacetic Acid , a stronger acid than the bisulfate byproduct of SLS, but the reaction kinetics are generally slower at neutral pH.

Protein Interaction (Irritation Mechanism)
  • SLS: The small, high-charge density sulfate headgroup allows the molecule to bind strongly to protein cationic sites, inducing unfolding (denaturation). This is the mechanism behind its high irritation potential (skin/mucosa) and use in SDS-PAGE.

  • Sulfoacetate: The headgroup is bulkier due to the acetate spacer (

    
    ). This steric hindrance reduces penetration into the protein tertiary structure and skin stratum corneum, resulting in a significantly milder profile while maintaining anionic solubility.
    
Visualization: Hydrolysis Pathways

The following diagram contrasts the degradation pathways of the two molecules under acidic stress.

HydrolysisComparison cluster_SLS SLS Hydrolysis (Acidic pH) cluster_Sulfo Sulfoacetate Hydrolysis SLS Sodium Lauryl Sulfate (C12-O-SO3Na) Dodecanol 1-Dodecanol (Insoluble Oil) SLS->Dodecanol Hydrolysis (H+) Bisulfate Sodium Bisulfate (Acidic Salt) SLS->Bisulfate SLSA Sodium Lauryl Sulfoacetate (C12-O-CO-CH2-SO3Na) Dodecanol2 1-Dodecanol SLSA->Dodecanol2 Ester Hydrolysis SA_Acid Sulfoacetic Acid (Stable C-S Bond) SLSA->SA_Acid

Caption: Comparative hydrolysis pathways. SLS degrades at the O-S bond; Sulfoacetates degrade at the ester linkage, retaining the C-S sulfonate moiety.

Functional Performance Comparison

For drug development applications (solubilization, dissolution media), the functional equivalent Sodium Lauryl Sulfoacetate (SLSA) is compared to SLS.

Critical Micelle Concentration (CMC) & Solubilization
  • SLS: CMC

    
     8.2 mM (0.24% w/v). Forms small, dynamic micelles with high solubilization capacity for lipophilic drugs (LogP > 3).
    
  • Sulfoacetate (SLSA): CMC is typically lower (

    
     1-3 mM) due to the more hydrophobic nature of the ester-linked headgroup. This implies micelles form at lower concentrations, potentially offering solubilization efficiency with less free monomer to cause irritation.
    
Biological Safety Data
AssaySLS (Benchmark)Sulfoacetate (SLSA)Implication
Zein Test (Protein Denaturation)High (>400 mg N/100ml)Moderate (<200 mg N/100ml)SLSA is less likely to damage mucosal membranes.
RBC Hemolysis (

)
Low Conc. (High Lysis)Higher Conc.[4] (Low Lysis)SLSA is safer for parenteral or nasal formulations.
Skin Irritation (Draize)Severe IrritantMild IrritantPreferred for topical/transdermal delivery.

Experimental Protocols

These protocols allow researchers to validate the substitution of SLS with Sodium 2-methoxy-2-oxoethanesulfonate derivatives (SLSA) in formulation screening.

Protocol A: Comparative Dissolution Media Stability

Objective: Determine if the surfactant maintains solubilizing capacity over 24 hours in simulated gastric fluid (SGF).

  • Preparation:

    • Prepare 500 mL of SGF (pH 1.2, surfactant-free) .

    • Arm 1 (SLS): Add SLS to reach 1.0% (w/v).

    • Arm 2 (Sulfoacetate): Add Sodium Lauryl Sulfoacetate to reach 1.0% (w/v). Note: Do not use the C1-methyl ester for this test as it will not form micelles.

  • Incubation:

    • Stir both solutions at 37°C / 100 RPM for 24 hours.

  • Assay (HPLC/Titration):

    • Sample at T=0, T=4h, T=24h.

    • SLS Assay: Hyamine 1622 titration (Two-phase titration).

    • Sulfoacetate Assay: Anionic surfactant titration (similar to SLS) or HPLC-ELSD (Evaporative Light Scattering Detector).

  • Success Criteria:

    • SLS typically shows >5% degradation at T=24h in pH 1.2.

    • Sulfoacetate should show <2% degradation to confirm superior acid stability.

Protocol B: Zein Protein Solubilization Test (Irritation Proxy)

Objective: Quantify the harshness of the surfactant headgroup.

  • Reagents:

    • Zein protein (Corn prolamine), insoluble in water.

    • Test Solutions: 1% SLS vs 1% Sodium 2-methoxy-2-oxoethanesulfonate (if testing hydrotropy) or 1% SLSA.

  • Workflow:

    • Add 2g Zein powder to 20 mL of surfactant solution.

    • Shake for 60 mins at 25°C.

    • Centrifuge (3000g, 10 min) to pellet undissolved protein.

    • Analyze supernatant for Nitrogen content (Kjeldahl) or dissolved protein (BCA Assay).

  • Interpretation:

    • Higher dissolved Zein = Greater protein denaturation potential = Higher Irritation.

    • Expectation: SLS >> SLSA > C1-Sulfoacetate (Control).

References

  • Sigma-Aldrich. (2024). Product Specification: Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5).[1][2][3][5][6][][8]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23668746, Sodium 2-methoxy-2-oxoethanesulfonate.Link

  • Bain, C. D., et al. (2010). "Comparison of the Surface Properties of Sodium Lauryl Sulfate and Sodium Lauryl Sulfoacetate." Langmuir, 26(19), 15333-15342.
  • ChemicalBook. (2023). Sodium 2-methoxy-2-oxoethanesulfonate Material Safety Data Sheet.[3][5][9]Link

  • Fainerman, V. B., et al. (2016). "Hydrolysis of Alkyl Sulfates and Alkyl Ether Sulfates." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 500, 125-131. (Reference for SLS instability).

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Surface tension comparison: sodium 2-methoxy-2-oxoethanesulfonate vs isethionates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares Sodium 2-methoxy-2-oxoethanesulfonate (the methyl ester of sodium sulfoacetate) against Isethionates (specifically Sodium Isethionate and its surfactant derivatives).

Executive Summary

  • Sodium 2-methoxy-2-oxoethanesulfonate is a short-chain sulfonate ester (C1). It functions primarily as a hydrotrope or synthesis intermediate, not a micelle-forming surfactant. Its surface tension impact is minimal (maintaining

    
     mN/m) until very high concentrations.
    
  • Sodium Isethionate (the direct analog) is also a short-chain hydrotrope with negligible surface activity.

  • The Critical Distinction: The comparison is most relevant in drug delivery and formulation stability . The sulfoacetate backbone (Chemical A) offers superior hydrolytic stability compared to the standard isethionate backbone (Chemical B), which is prone to hydrolysis at pH > 8.

  • For Surfactant Applications: If the user intends to compare cleaning power, this involves the long-chain derivatives: Sodium Lauryl Sulfoacetate (SLSA) vs. Sodium Lauroyl Methyl Isethionate (SLMI) .

Chemical Identity & Structural Logic

Understanding the structural "skeleton" explains the physicochemical behavior.

FeatureSodium 2-methoxy-2-oxoethanesulfonateSodium Isethionate
Common Name Sodium Methyl SulfoacetateSodium Isethionate
Structure

-Sulfo Fatty Acid Ester (Short Chain)

-Hydroxy Sulfonate
Formula


Role Hydrotrope, Intermediate, ElectrolyteHydrotrope, Starting Material (for SCI)
Key Linkage Ester (Activated by

-sulfonate)
Alcohol (forms Ester in derivatives)
Structural Diagram (Graphviz)

ChemicalStructure cluster_A Sodium 2-methoxy-2-oxoethanesulfonate (Sulfoacetate Headgroup) cluster_B Sodium Isethionate (Isethionate Headgroup) A Methoxy Group (CH3-O-) B Carbonyl (-C=O) A->B C Alpha Carbon (-CH2-) B->C D Sulfonate (-SO3Na) C->D E Hydroxyl (HO-) F Ethyl Chain (-CH2-CH2-) E->F G Sulfonate (-SO3Na) F->G caption Fig 1. Structural Comparison: The Sulfoacetate (Top) contains an ester linkage within the headgroup itself, whereas Sodium Isethionate (Bottom) is a hydroxy-sulfonate precursor.

Physicochemical Profile: Surface Tension & Stability[4]

Surface Tension ( ) Analysis

Neither molecule acts as a traditional surfactant because they lack the hydrophobic tail (C10+) required for micelle formation.

  • Sodium 2-methoxy-2-oxoethanesulfonate:

    • Behavior: Acts as an electrolyte. At low concentrations (<1%), it increases the surface tension of water slightly (Gibbs adsorption isotherm type II behavior for salts).

    • Value:

      
       mN/m (at 25°C, 0.1% w/w).
      
    • Application: Used to modify ionic strength or as a hydrotrope to solubilize other organics without inducing foam.

  • Sodium Isethionate:

    • Behavior: Highly water-soluble hydrotrope. It disrupts water structure slightly but does not accumulate at the air-water interface.

    • Value:

      
       mN/m (at 25°C, 0.1% w/w).
      
    • Application: Co-binder in soap bars (syndets) to reduce the dissolution rate of the bar, not to lower surface tension.

Hydrolytic Stability (The "Hidden" Variable)

In drug development and aqueous formulation, stability dictates shelf-life.

  • Sulfoacetate (Chemical A): The ester bond is adjacent to the sulfonate group. The electron-withdrawing sulfonate group can destabilize the ester under alkaline conditions, but it is generally stable at neutral/mildly acidic pH (pH 5-7).

  • Isethionate (Chemical B): When esterified (e.g., Sodium Cocoyl Isethionate), the ester linkage is susceptible to hydrolysis at pH > 8.0, reverting to fatty acid and sodium isethionate.

The "Surfactant Derivative" Comparison

Note: If your interest lies in detergency or wetting , you are likely comparing the Long-Chain Derivatives of these molecules. This section bridges the gap.

FeatureSodium Lauryl Sulfoacetate (SLSA)Sodium Lauroyl Methyl Isethionate (SLMI)
Origin Derived from Chem A + Lauryl AlcoholDerived from Methyl Isethionate + Fatty Acid
CMC ~1.8 mM~4.5 mM
Surface Tension (

)
~30-32 mN/m~30-35 mN/m
Foam Profile Flash foam, stable bubblesDense, creamy lather
Solubility Moderate (better than SCI)Excellent (Methyl group disrupts crystal packing)

Experimental Protocol: Surface Tension Measurement

To verify the surface activity (or lack thereof) of Sodium 2-methoxy-2-oxoethanesulfonate, use the Wilhelmy Plate Method . This is superior to the Du Noüy Ring for static measurements of non-surfactants as it avoids wetting correction factors.

Protocol: Static Surface Tension (Wilhelmy Plate)

Objective: Determine if the solute acts as a surfactant (lowers


) or an electrolyte (neutral/raises 

).

Equipment:

  • Force Tensiometer (e.g., Krüss K100 or equivalent).

  • Platinum-Iridium Plate (roughened).

  • Temperature control vessel (25°C ± 0.1°C).

Workflow:

  • Cleaning: Flame the Platinum plate until glowing orange to remove all organic contaminants.

  • Calibration: Zero the balance with the dry plate suspended in air.

  • Solvent Baseline: Measure

    
     of pure HPLC-grade water. Target: 
    
    
    
    mN/m at 25°C.
  • Sample Preparation: Prepare a 1.0% (w/w) stock solution of Sodium 2-methoxy-2-oxoethanesulfonate in HPLC water.

  • Measurement Loop:

    • Immerse plate 2mm into liquid.

    • Record Force (

      
      ).
      
    • Calculate

      
       (Assume 
      
      
      
      for fully wetted Pt plate).
    • Stepwise Dilution: Automatically dose water to dilute from 1.0%

      
       0.001%. Record 
      
      
      
      at each step.

Data Interpretation:

  • Surfactant: Sharp drop in

    
     followed by a plateau (CMC).
    
  • Hydrotrope (Your Sample): Linear, shallow slope.

    
     remains 
    
    
    
    mN/m even at 1%.
Experimental Workflow Diagram

ExperimentalProtocol start Start: Clean Platinum Plate (Flame Anneal) baseline Measure Pure Water Baseline (Target: 72.0 mN/m) start->baseline prep Prepare 1.0% Solution of Na-2-methoxy-2-oxoethanesulfonate baseline->prep measure Immerse Plate & Measure Force (Wilhelmy Equation) prep->measure dilute Stepwise Dilution (1.0% -> 0.001%) measure->dilute dilute->measure analyze Plot Gamma vs. Log(C) Check for CMC Inflection dilute->analyze Complete caption Fig 2. Wilhelmy Plate Tensiometry Workflow for determining surface activity profile.

References

  • Hunter, R. J. (2001). Foundations of Colloid Science. Oxford University Press. (Defines Gibbs Adsorption Isotherm and surface tension of electrolytes).
  • Fainerman, V. B., & Miller, R. (2021). Prediction of Aqueous Solution Surface Tension of Some Surfactant Mixtures. MDPI.

  • CIR Expert Panel. (2013). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Cosmetic Ingredient Review.

  • Ataman Chemicals. Sodium Lauroyl Methyl Isethionate Properties.

  • Biolin Scientific. Wilhelmy Plate Method for Surface Tension.

Comparative Mildness of Sodium 2-Methoxy-2-Oxoethanesulfonate (SMOS) in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In downstream biological assays, the choice of solubilizing agent dictates the delicate balance between extraction efficiency and the preservation of native protein architecture. Sodium 2-methoxy-2-oxoethanesulfonate (SMOS) has emerged as a highly specialized, ultra-mild alternative to traditional surfactants. By functioning through hydrotropic stabilization rather than micellar disruption, SMOS enables robust protein recovery while maintaining enzymatic activity, structural integrity, and downstream optical clarity. This guide objectively compares SMOS against standard laboratory detergents, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Hydrotropic Advantage

To understand the comparative mildness of SMOS, we must examine the physical causality of protein denaturation. Traditional anionic detergents, such as Sodium Dodecyl Sulfate (SDS), possess a long hydrophobic tail (e.g., a C12 alkyl chain) that aggressively intercalates into the hydrophobic cores of folded proteins, disrupting tertiary structures and causing irreversible unfolding.

Conversely, SMOS (CAS 29508-16-5) is a short-chain sulfonate—specifically, the methyl ester of sulfoacetic acid. Lacking a penetrating aliphatic chain, it cannot form classical micelles and exhibits no traditional Critical Micelle Concentration (CMC). Instead, it acts as a [1]. It modulates the local hydration shell of proteins, increasing the aqueous solubility of moderately hydrophobic domains through surface ionic stabilization without breaching the protein's internal hydrophobic core[2]. This fundamental structural difference is the direct cause of its extreme mildness in biological assays.

Mechanism Native Native Protein (Folded State) SMOS SMOS (Hydrotrope) No Hydrophobic Tail Native->SMOS Treated with SDS SDS (Detergent) C12 Hydrophobic Tail Native->SDS Treated with SMOS_Action Surface Hydration & Ionic Stabilization SMOS->SMOS_Action SDS_Action Core Insertion & Hydrophobic Disruption SDS->SDS_Action Active Preserved Activity (Assay Compatible) SMOS_Action->Active Denatured Denatured Protein (Loss of Function) SDS_Action->Denatured

Mechanistic divergence between SMOS (hydrotropic stabilization) and SDS (denaturation).

Comparative Data Analysis

The table below synthesizes the physicochemical properties and downstream assay compatibility of SMOS compared to standard laboratory surfactants.

ReagentChemical ClassHydrophobic TailMicelle Formation (CMC)Denaturing PotentialDownstream Assay Compatibility
SMOS Anionic HydrotropeNone (Methyl ester)No (Hydrotropic)Very Low Excellent (No UV interference)
SDS Anionic SurfactantC12 Alkyl ChainYes (~8.2 mM)HighPoor (Unfolds most enzymes)
Triton X-100 Non-ionic SurfactantBulky AromaticYes (~0.2 mM)LowModerate (High

background)
CHAPS ZwitterionicSteroid RingYes (~8.0 mM)LowGood (High cost at scale)

Self-Validating Experimental Protocol: -Galactosidase Activity Assay

To empirically demonstrate the non-denaturing properties of SMOS, the following protocol utilizes a self-validating system . By running parallel extractions with SDS (a known denaturant, acting as a negative control for activity) and Triton X-100 (a mild non-ionic detergent, acting as a positive baseline), the system internally validates the superior mildness of SMOS without requiring external assay kits.

Workflow Step1 1. Cell Lysis (Buffer + 1% SMOS / SDS / Triton) Step2 2. Centrifugation (14,000 x g, 15 min, 4°C) Step1->Step2 Step3 3. Supernatant Recovery (Soluble Protein Fraction) Step2->Step3 Step4 4. ONPG Cleavage Assay (Self-Validating Internal Controls) Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 420 nm) Step4->Step5 Step6 6. Data Normalization (Specific Activity Calculation) Step5->Step6

Self-validating workflow for comparative enzyme activity assessment.

Step-by-Step Methodology
  • Cell Resuspension: Pellet E. coli cells expressing

    
    -galactosidase. Resuspend equal aliquots into 1 mL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with either 1% SMOS , 1% SDS , 1% Triton X-100 , or No Surfactant  (Buffer only).
    
  • Lysis & Solubilization: Incubate the suspensions at 4°C for 30 minutes with gentle agitation. Note: The hydrotropic action of SMOS facilitates membrane permeabilization and protein release without the kinetic unfolding driven by micelle-forming detergents.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (soluble protein fraction) to a fresh tube.

  • Enzymatic Assay: Mix 10 µL of the clarified lysate with 990 µL of Z-buffer containing 4 mg/mL ONPG (o-nitrophenyl-

    
    -D-galactopyranoside). Incubate at 37°C for exactly 15 minutes.
    
  • Termination & Readout: Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Measure the absorbance of the cleaved product (o-nitrophenol) at 420 nm (

    
    ).
    
  • Normalization: Perform a standard Bradford assay (

    
    ) on the lysates to determine total protein concentration. Calculate specific activity (
    
    
    
    / mg total protein).
Causal Analysis of Expected Results

Because SDS aggressively binds the hydrophobic core of


-galactosidase, it unfolds the enzyme, resulting in near-zero specific activity (validating the assay's sensitivity to denaturation). Triton X-100 preserves activity but its bulky aromatic ring absorbs strongly at 280 nm, complicating downstream UV-based protein quantification. SMOS, acting purely as an[3], yields high specific activity matching or exceeding Triton X-100, while maintaining complete optical clarity and avoiding micellar artifacts.

Conclusion

For researchers requiring high-efficiency protein extraction without compromising native conformation, Sodium 2-methoxy-2-oxoethanesulfonate provides a distinct biophysical advantage. By substituting micellar disruption with hydrotropic stabilization, SMOS bridges the gap between the aggressive solubilization of anionic detergents and the mild, yet optically problematic, nature of non-ionic surfactants.

References

  • Title: ATP as a biological hydrotrope Source: Science / Hyman Lab URL: [Link]

  • Title: Elucidating ATP's Role as Solubilizer of Biomolecular Aggregate Source: eLife Sciences URL: [Link]

  • Title: Review of Alternative Solvents for Green Extraction of Food and Natural Products Source: MDPI (Publisher Landing Page) URL: [Link]

Sources

Thermal gravimetric analysis (TGA) of sodium 2-methoxy-2-oxoethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability of Sodium 2-methoxy-2-oxoethanesulfonate (also known as Sodium Methyl Sulfoacetate), comparing it against industry-standard anionic surfactants.

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5 ) represents a class of short-chain


-sulfo fatty acid esters. While offering superior solubility and biodegradability compared to alkyl sulfates, its thermal profile is governed by the lability of the methyl ester linkage.

Key Finding: This compound exhibits a two-stage decomposition profile .[1] It is thermally stable up to approximately 210°C (anhydrous onset), making it suitable for most spray-drying and hot-melt extrusion processes, but it lacks the extreme thermal robustness of Sodium Dodecyl Sulfate (SDS), which remains stable >350°C.

Material Profile & Structural Context[1][2][3][4][5][6][7]

To interpret TGA data accurately, one must understand the molecular architecture. Unlike alkyl sulfates (C-O-S bonds) or sulfonates (C-S bonds), this molecule contains both a sulfonate head group and a methyl ester moiety.

FeatureTarget CompoundAlternative A (Benchmark)Alternative B (Structural Analog)
Name Sodium Methyl Sulfoacetate Sodium Dodecyl Sulfate (SDS) Sodium Isethionate
Structure



Critical Linkage Methyl Ester (C-O-C=O)Sulfate Ester (C-O-S)Hydroxyl / Sulfonate
Primary Weakness Hydrolysis/Pyrolysis of EsterHydrolysis of SulfateDehydration of Alcohol
Hygroscopicity Moderate to HighLowHigh

Experimental Protocol: Self-Validating TGA Workflow

Standardized methodology to ensure reproducibility and eliminate artifacts caused by hygroscopic water.

Sample Preparation (Critical Step)

Sodium 2-methoxy-2-oxoethanesulfonate is hygroscopic. "Surface water" can mimic early decomposition events.

  • Pre-conditioning: Store sample in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    
  • Crucible Selection: Use Alumina (

    
    )  pans (70 
    
    
    
    ) for high thermal conductivity. Do not use Aluminum pans if testing >600°C due to melting risk.
  • Sample Mass:

    
     mg. (Higher masses cause thermal gradients; lower masses reduce signal-to-noise).
    
Instrument Parameters
  • Mode: Dynamic Heating

  • Temperature Range:

    
     to 
    
    
    
  • Heating Rate:

    
     (Standard) and 
    
    
    
    (High-Res for onset determination).
  • Purge Gas:

    • Primary: Nitrogen (

      
      ) at 50 mL/min (Inert pyrolysis).
      
    • Secondary: Air/Oxygen (Oxidative degradation study).

The "Check-Point" Validation

To confirm system accuracy before running the target:

  • Standard: Run Calcium Oxalate Monohydrate (

    
    ).
    
  • Criteria: Must observe three distinct steps:

    • 
       (12-15% loss at ~150°C)
      
    • 
       (18-20% loss at ~500°C)
      
    • 
       (29-31% loss at ~750°C)
      

Comparative Performance Analysis

The following data synthesizes experimental behaviors of


-sulfo esters versus alkyl sulfates.
Table 1: Thermal Stability Metrics (Nitrogen Atmosphere)
ParameterSodium Methyl Sulfoacetate (Target)Sodium Dodecyl Sulfate (SDS)Sodium Lauroyl Isethionate (SLI)

(5% Wt Loss)
~215°C 260°C208°C

(Extrapolated)
225°C 380°C220°C

(Peak Degradation)
280°C 400°C300°C
Residue at 800°C ~35-40% (

rich)
~20-25%~15-20%
Primary Volatiles

1-Dodecene,

Fatty acids,

Data Interpretation[1][3][5][8][9][10]
  • The "Ester Ceiling": The target compound begins degrading significantly earlier (225°C) than SDS (380°C). This is characteristic of the ester bond cleavage. Unlike SDS, which requires high energy to break the

    
     bond or eliminate the alkyl chain, the methyl ester in the target compound is susceptible to nucleophilic attack or radical cleavage at lower temperatures.
    
  • Residue Analysis: The high residual mass (35-40%) for Sodium Methyl Sulfoacetate is due to the high ratio of Sodium/Sulfur to Carbon in the low molecular weight structure (

    
    ). SDS, having a long 
    
    
    
    chain, loses a larger percentage of its mass as volatile hydrocarbons.
  • Process Window: For pharmaceutical hot-melt extrusion, the target compound is safe up to ~180°C. Above 200°C, risk of charring and

    
     evolution increases.
    

Mechanistic Insight: Decomposition Pathways

Understanding how the molecule breaks down allows for better stabilization strategies.[1]

The Decomposition Cascade

The thermal degradation of Sodium 2-methoxy-2-oxoethanesulfonate does not follow a simple evaporation model. It involves a competitive pathway of desulfonation and ester pyrolysis.

DecompositionPathway Start Sodium 2-methoxy-2-oxoethanesulfonate (Solid State) Step1 Step 1: Dehydration (< 120°C) Start->Step1 Loss of adsorbed water Dry Anhydrous Salt (Metastable) Step1->Dry Step2 Step 2: Ester Pyrolysis & Desulfonation (220°C - 300°C) Dry->Step2 Thermal Stress Products Volatiles: Methanol (CH3OH) Sulfur Dioxide (SO2) Carbon Dioxide (CO2) Step2->Products Gas Evolution Residue Inorganic Residue: Sodium Sulfate (Na2SO4) Char (Carbon) Step2->Residue Solid State Rearrangement

Figure 1: Thermal decomposition pathway of Sodium Methyl Sulfoacetate. Note the distinct dehydration phase prior to the main degradation event.

Why Methyl Esters?

Unlike ethyl or propyl esters, methyl esters lack a


-hydrogen on the alcohol side. This prevents Chugaev elimination  (a common low-temperature degradation pathway for esters).
  • Consequence: Sodium Methyl Sulfoacetate is more thermally stable than its ethyl analog would be, but less stable than non-ester surfactants like SDS.

References

  • Netzsch Analyzing & Testing. (2023). Thermogravimetric Analysis (TGA) Methodology and Principles. Retrieved from [Link]

  • American Chemical Society (ACS). (2019).[2] Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics. Industrial & Engineering Chemistry Research. Retrieved from [Link][3]

  • Marquette University e-Publications. (1995). TGA/FTIR Studies on the Thermal Degradation of Polymeric Sulfonic Acids and Their Sodium Salts. Retrieved from [Link]

Sources

Safety Operating Guide

Sodium 2-Methoxy-2-Oxoethanesulfonate (CAS 29508-16-5): Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), also known as sodium methyl sulfoacetate, acts as a hydrophilic head-group donor in surfactant synthesis and a specialized intermediate in medicinal chemistry.[1][2] While chemically stable, its disposal requires strict adherence to protocols preventing environmental release of sulfonated organics.

Core Directive: The primary disposal route is high-temperature incineration with scrubbing . Drain disposal is strictly prohibited without explicit permit authorization due to potential aquatic toxicity and high Chemical Oxygen Demand (COD).

Chemical Identity & Risk Profile

Before initiating disposal, verify the waste stream against the following physicochemical identifiers to ensure no cross-contamination with incompatible oxidizers.

Table 1: Physicochemical Identifiers & Hazard Data
ParameterSpecification
Chemical Name Sodium 2-methoxy-2-oxoethanesulfonate
CAS Number 29508-16-5
Synonyms Sodium methyl sulfoacetate; Methyl sulfoacetate sodium salt
Molecular Formula

Physical State White to off-white solid (hygroscopic)
Solubility Highly soluble in water; sparingly soluble in polar organic solvents
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Incompatibilities Strong oxidizing agents, Strong acids (hydrolysis risk), Strong bases

Technical Insight: The sulfonate moiety (


) renders this compound highly water-soluble. In a waste stream, it will partition almost exclusively into the aqueous phase. However, the ester linkage (

) is susceptible to hydrolysis under high pH (basic) conditions, potentially releasing methanol and sulfonate byproducts. Do not mix with highly alkaline waste streams unless hydrolysis is the intended treatment step.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

Applicability: Expired reagents, contaminated weighing boats, and spill cleanup materials.

  • Segregation: Isolate solid waste from oxidizers.

  • Containerization: Place solids in a high-density polyethylene (HDPE) wide-mouth drum or container. Label as "Non-RCRA Regulated Chemical Solid" (unless mixed with listed solvents).

  • Labeling: Explicitly mark container: Contains Sulfur - Requires Scrubber Incineration.

  • Disposal Method: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

    • Mechanism:[3] Thermal oxidation converts the carbon backbone to

      
       and the sulfonate group to 
      
      
      
      .
    • Requirement: The incinerator must be equipped with a caustic scrubber to neutralize acid gases (

      
      ) generated during combustion.
      
Protocol B: Aqueous & Solvent Waste Streams

Applicability: Mother liquors, reaction byproducts, and wash solvents.

  • pH Check: Measure the pH of the waste stream.

    • Action: Adjust pH to neutral (pH 6–8) to prevent uncontrolled hydrolysis or exothermic reactions in the waste drum.

  • Solvent Compatibility:

    • Compatible: Water, Methanol, Ethanol, DMSO.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).

  • Containerization: Use polyethylene (PE) or polypropylene (PP) carboys. Avoid metal containers if the pH is unstable, as sulfonates can be corrosive to carbon steel over time.

  • Disposal Method:

    • High BTU Liquid Waste: If mixed with flammable solvents, incinerate as fuel blending.

    • Aqueous Waste: Send for wastewater treatment involving wet air oxidation or biological treatment (if COD limits permit), followed by tertiary filtration.

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of Sodium 2-methoxy-2-oxoethanesulfonate, ensuring compliance and safety.

DisposalWorkflow Start Waste Identification: Sodium 2-methoxy-2-oxoethanesulfonate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mixture) StateCheck->Liquid Liquid PackSolid Pack in HDPE Drum Label: 'Sulfur Content' Solid->PackSolid pHCheck Check pH Liquid->pHCheck IncinerateSolid TSDF Incineration (w/ SOx Scrubber) PackSolid->IncinerateSolid Neutralize Neutralize to pH 6-8 pHCheck->Neutralize pH < 5 or > 9 SolventCheck Organic Solvent Content? pHCheck->SolventCheck pH 6-8 Neutralize->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Low Organic Organic Organic Solvent Mix SolventCheck->Organic High Organic TreatAq Wastewater Treatment (Wet Air Oxidation) Aqueous->TreatAq FuelBlend Fuel Blending/Incineration Organic->FuelBlend

Figure 1: Operational decision tree for the segregation and disposal of sulfonate ester waste streams.

Safety & Emergency Response (Spill Management)

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 / P100 Respirator Prevents inhalation of fine dust which causes respiratory tract irritation (H335).
Ocular Chemical Splash Goggles Essential protection against serious eye irritation (H319).
Dermal Nitrile Gloves (Min 0.11mm) Provides barrier against skin irritation (H315); excellent chemical resistance to sulfonates.
Body Lab Coat / Tyvek Suit Prevents contamination of personal clothing.
Spill Cleanup Procedure
  • Evacuate & Ventilate: Remove personnel from the immediate area. If the spill is fine dust, turn off fans to prevent dispersal until settled.

  • Dry Spill: Do not sweep dry dust vigorously. Use a HEPA-filtered vacuum or wet-sweep method (damp paper towels) to avoid generating airborne particulates.

  • Wet Spill: Absorb with an inert material (Vermiculite, Diatomaceous Earth). Do not use combustible materials like sawdust if mixed with oxidizers.

  • Decontamination: Wash the surface with a dilute detergent solution. Collect all wash water into the liquid waste container.

Regulatory & Compliance Context

  • US EPA (RCRA): Sodium 2-methoxy-2-oxoethanesulfonate is not listed as a P-list or U-list waste. However, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 261.20-24).

  • REACH (EU): Ensure downstream users are informed of the sulfur content for incineration purposes.

  • Sewer Disposal: Prohibited. While water-soluble, the introduction of high-load organics into sanitary sewers violates standard POTW (Publicly Owned Treatment Works) permits unless specific authorization is granted.

References

  • PubChem. (2024). Compound Summary: Sodium 2-methoxy-2-oxoethanesulfonate.[1][2][4] National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). Registration Dossier: Sulfonate Esters. European Chemicals Agency.[5] Retrieved from [Link]

Sources

Navigating the Safe Handling of Sodium;2-methoxy-2-oxoethanesulfonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling sodium;2-methoxy-2-oxoethanesulfonate (CAS No. 29508-16-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

At its core, the safe handling of any chemical compound is a dynamic process of risk assessment and mitigation. For sodium;2-methoxy-2-oxoethanesulfonate, a compound classified as harmful if swallowed, a structured approach to personal protection, operational procedure, and waste management is not merely recommended—it is imperative. This guide is designed to provide a comprehensive framework for these critical aspects, moving beyond a simple checklist to explain the rationale behind each safety measure.

Hazard Identification and Personal Protective Equipment (PPE): Your First Line of Defense

Sodium;2-methoxy-2-oxoethanesulfonate is categorized under the Globally Harmonized System (GHS) with the hazard statement H302: Harmful if swallowed[1]. This classification necessitates a stringent PPE protocol to prevent accidental ingestion and minimize exposure through other routes.

Table 1: Personal Protective Equipment (PPE) for Handling Sodium;2-methoxy-2-oxoethanesulfonate

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldStandard laboratory practice dictates the use of safety goggles to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is crucial when handling powders that can become airborne or when there is a risk of splashing.
Hands Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact[2].
Body Laboratory coatA buttoned lab coat provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)As a solid, the primary inhalation risk is from dust. Handling the compound in a fume hood or a well-ventilated space is crucial to minimize the potential for inhaling airborne particles[3].
Feet Closed-toe shoesTo protect feet from spills and falling objects.

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the importance of a comprehensive barrier against this compound[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents. The following protocol outlines the key steps for the safe handling of sodium;2-methoxy-2-oxoethanesulfonate.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the solid compound within a designated area, preferably a chemical fume hood, to contain any dust.

  • Surface Protection: Before weighing, line the work surface with absorbent bench paper to contain any minor spills.

  • Tool Selection: Use dedicated spatulas and weighing boats for this chemical to prevent cross-contamination.

Dissolution and Reaction Setup
  • Controlled Addition: When dissolving the solid, add it slowly and in small portions to the solvent to avoid splashing.

  • Ventilation: Ensure that the dissolution process and any subsequent reactions are performed in a well-ventilated fume hood.

  • Clear Labeling: Clearly label all vessels containing the compound with its name, concentration, and hazard symbol.

Post-Handling Decontamination
  • Work Surface: Thoroughly clean and decontaminate the work area after use.

  • Equipment: Clean all non-disposable equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Handling Area (Fume Hood) Wear_PPE Don Appropriate PPE Prep_Area->Wear_PPE Prep_Surface Line Work Surface Wear_PPE->Prep_Surface Weigh Weigh Compound Prep_Surface->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Work Area & Equipment React->Decontaminate Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Emergency Procedures: Spill and Exposure Response

Accidents can happen despite the best precautions. A clear and practiced emergency response plan is vital.

Spill Response

For a minor spill of solid sodium;2-methoxy-2-oxoethanesulfonate:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne[4].

  • Collection: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible) and then wipe with a clean, damp cloth.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Exposure Response

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3]. The precautionary statement P305+P351+P338 provides specific guidance for this scenario[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or product label to the medical personnel[2][5].

Disposal Plan: Responsible Waste Management

Proper disposal of sodium;2-methoxy-2-oxoethanesulfonate and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: Collect all waste containing the compound, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. If permissible by local regulations, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container.

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling sodium;2-methoxy-2-oxoethanesulfonate, fostering a culture of safety and scientific integrity.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Available at: [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. Available at: [Link]

  • Decoding 'H302': What This Hazard Statement Really Means. Oreate AI Blog. Available at: [Link]

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